Terminolic Acid
Description
from Melastoma dodecandrum with inhibitory activity on interleukin-8 production in HT-29 cells; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20+,21+,22+,23-,26+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQVFXZQPGAVAM-GGVBUJAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-13-6 | |
| Record name | Terminolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERMINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z1542R0IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory and cardioprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the genus Terminalia and in the medicinal herb Centella asiatica.
Terminalia Species
The genus Terminalia (family Combretaceae) comprises a diverse group of trees, many of which are used in traditional medicine. Several species have been identified as sources of this compound.
-
Terminalia arjuna : The bark of T. arjuna is a well-known cardiotonic agent in Ayurvedic medicine. While rich in various triterpenoids, including the structurally similar arjunolic acid, it also contains this compound.[1]
-
Terminalia chebula : The fruit of T. chebula, a key component of the Ayurvedic formulation Triphala, is another notable source of this compound.[2]
Centella asiatica
Centella asiatica, commonly known as Gotu Kola, is a medicinal plant with a long history of use in traditional medicine for wound healing and cognitive enhancement. The leaves of C. asiatica are a significant source of this compound, alongside other bioactive triterpenoids like asiatic acid and madecassic acid.
Quantitative Analysis of this compound
Accurate quantification of this compound in its natural sources is crucial for standardization and for establishing dose-response relationships in pharmacological studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose.
Quantitative Data Summary
The concentration of this compound can vary depending on the plant species, the specific part of the plant used, geographical location, and harvesting time.
| Plant Species | Plant Part | Compound(s) Quantified | Concentration (%) | Analytical Method | Reference |
| Centella asiatica | Leaves | Madecassic acid and this compound | 5.52 (combined) | HPLC | [3] |
Note: Specific quantitative data for this compound alone in many Terminalia species is not extensively reported in the available literature, with many studies focusing on the more abundant arjunolic acid.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Triterpenoid Quantification in Centella asiatica
This protocol is adapted from a validated method for the simultaneous quantification of six triterpenes, including this compound, in Centella asiatica.
1. Sample Preparation (Extraction):
- Accurately weigh 1 gram of dried, powdered Centella asiatica leaf material.
- Perform extraction with 20 mL of 70% ethanol in an ultrasonic bath for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 206 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare a standard stock solution of this compound of known concentration in methanol.
- Generate a calibration curve by injecting a series of dilutions of the standard solution.
- Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.
Signaling Pathways
The biological activities of this compound are attributed to its interaction with various cellular signaling pathways, particularly those involved in inflammation.
Anti-inflammatory Signaling
In silico studies have suggested that this compound may exert its anti-inflammatory effects by interacting with key cytokines. It is predicted to inhibit pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) by binding to their receptor active sites. Conversely, it is suggested to enhance the activity of the anti-inflammatory cytokine Interleukin-4 (IL-4) by binding to its receptor.
While direct experimental validation of the specific signaling pathways of this compound is still an emerging area of research, the mechanisms of action for structurally similar triterpenoids, such as asiatic acid, have been more extensively studied. These related compounds are known to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. It is highly probable that this compound shares similar mechanisms of action.
Below is a generalized diagram illustrating the potential involvement of this compound in the NF-κB signaling pathway, a common target for anti-inflammatory triterpenoids.
Experimental Workflow for Investigating Anti-inflammatory Effects
To validate the anti-inflammatory activity of this compound and elucidate its mechanism of action, a typical experimental workflow would involve both in vitro and in vivo models.
Conclusion
This compound is a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and cardiovascular diseases. The primary natural sources identified are species of the Terminalia genus and Centella asiatica. While analytical methods for its quantification are available, further research is required to establish a comprehensive quantitative profile of this compound across a wider range of plant species and tissues. Additionally, while its involvement in key inflammatory signaling pathways is suggested, more direct experimental evidence is needed to fully elucidate its mechanisms of action. This guide provides a foundational resource for researchers to build upon in their exploration of this intriguing bioactive molecule.
References
An In-depth Technical Guide to the Terminolic Acid Biosynthesis Pathway in Centella asiatica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminolic acid, a key pentacyclic triterpenoid in Centella asiatica, serves as a precursor to the medicinally important saponin, asiaticoside B. Understanding its biosynthetic pathway is crucial for the metabolic engineering of C. asiatica and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from the general isoprenoid pathway to the formation and subsequent glycosylation of this compound. It includes quantitative data on relevant metabolites, detailed experimental protocols for pathway elucidation, and visual diagrams of the biochemical and experimental workflows.
Introduction
Centella asiatica (L.) Urban, commonly known as Gotu Kola, is a medicinal plant rich in pentacyclic triterpenoid saponins, collectively referred to as centellosides. These compounds, including asiaticoside, madecassoside, and their respective aglycones, asiatic acid and madecassic acid, are responsible for the plant's wide range of pharmacological activities, such as wound healing, neuroprotection, and anti-inflammatory effects.[1] this compound, an oleanane-type triterpenoid, is a significant intermediate in the biosynthesis of specific centellosides, particularly asiaticoside B.[2] The elucidation of its biosynthetic pathway is a key area of research for enhancing the production of these valuable compounds through biotechnological approaches.
This guide focuses on the core biosynthetic pathway of this compound, from its primary precursors to its final glycosylated form, providing researchers and drug development professionals with a detailed understanding of the enzymes, genes, and experimental methodologies involved.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the isoprenoid pathway, which provides the fundamental building blocks for all terpenoids. The pathway can be broadly divided into three main stages:
-
Upstream Pathway: Synthesis of the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.
-
Core Triterpenoid Synthesis: Cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene scaffold.
-
Post-Cyclization Modifications: A series of oxidation and glycosylation reactions that lead to the formation of this compound and its derivatives.
Upstream Pathway: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
The biosynthesis of the universal C5 isoprenoid precursors, IPP and DMAPP, occurs through two distinct pathways in plants: the cytosolic MVA pathway and the plastidial MEP pathway. Both pathways contribute to the pool of IPP and DMAPP used for triterpenoid biosynthesis. Integrated metabolome and transcriptome analyses have identified candidate genes involved in IPP and DMAPP synthesis in C. asiatica, such as CaHDR1 and CaIDI2.[3][4]
Core Triterpenoid Synthesis: From IPP and DMAPP to β-Amyrin
The C5 precursors are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the case of this compound, the precursor scaffold is β-amyrin, an oleanane-type triterpene. This cyclization is catalyzed by the enzyme β-amyrin synthase (bAS), and the gene CaβAS1 has been identified as regulating β-amyrin synthesis in C. asiatica.[3][4]
Post-Cyclization Modifications: The Path to this compound and Asiaticoside B
Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the hydroxylation and subsequent oxidation of specific carbon atoms on the triterpene skeleton. For the formation of this compound, this involves modifications at C-2, C-3, C-23, and C-28.
The CYP716 family of enzymes has been identified as playing a crucial role in the oxidation of triterpenoid backbones in C. asiatica.[3][4] Specifically, CYP716A83 has been characterized as a C-28 oxidase, which catalyzes the three-step oxidation of the C-28 methyl group to a carboxylic acid.[5][6] While the specific enzymes for the hydroxylation at C-2, C-3, and C-23 have not been definitively identified for this compound biosynthesis, it is hypothesized that other members of the CYP716 family or other related CYP families are responsible for these regioselective hydroxylations.
Once this compound is synthesized, it can be further modified by UDP-glycosyltransferases (UGTs) to form glycosides. In the case of asiaticoside B, this compound is first glycosylated at the C-28 carboxyl group with a glucose molecule, a reaction likely catalyzed by a UGT from the UGT73 family. Subsequently, two additional sugar moieties, a glucose and a rhamnose, are added. The enzymes UGT94M2 and UGT94BE1 have been identified to sequentially add a glucosyl moiety and a rhamnosyl moiety to the monoglucoside of this compound at the C-28 position.[2]
Quantitative Data
Quantitative analysis of triterpenoids in C. asiatica is essential for understanding the metabolic flux through the biosynthetic pathway and for quality control of herbal preparations. While specific quantitative data for this compound is limited in publicly available literature, data for its precursors and major related triterpenoids provide valuable context.
| Metabolite | Tissue/Condition | Concentration / Level | Reference |
| DMAPP | Leaves (developmental stages) | Significant increase during leaf development | [3] |
| IPP | Leaves (developmental stages) | Significant increase during leaf development | [3] |
| β-Amyrin | Leaves (developmental stages) | Significant increase during leaf development | [3] |
| Asiaticoside | Leaves | 1.97 ± 2.65 mg/mL | [6] |
| Madecassoside | Leaves | 3.10 ± 4.58 mg/mL | [6] |
| Asiatic Acid | Leaves | Low concentration | [6] |
| Madecassic Acid | Leaves | Low concentration | [6] |
| This compound | C. asiatica extracts | Quantified but specific values not consistently reported | [7] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of metabolomic, transcriptomic, and biochemical approaches. This section provides an overview of key experimental protocols.
Metabolite Analysis by UPLC-MS/MS
Objective: To identify and quantify this compound and other triterpenoids in C. asiatica extracts.
Methodology:
-
Sample Preparation:
-
Harvest and freeze-dry plant material (e.g., leaves).
-
Grind the dried tissue to a fine powder.
-
Extract the powder with a suitable solvent, such as 80% methanol, using sonication.
-
Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.
-
-
UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a set time to separate the compounds.
-
Flow Rate: 0.3-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target compounds need to be determined using authentic standards.
-
-
Workflow Diagram:
Heterologous Expression and Functional Characterization of CYP450s
Objective: To determine the function of candidate CYP450 enzymes in this compound biosynthesis.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from C. asiatica tissues (e.g., leaves treated with an elicitor like methyl jasmonate to induce gene expression).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the target CYP450 gene (e.g., CYP716A83) using PCR with gene-specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52 for Saccharomyces cerevisiae or pPICZ A for Pichia pastoris).
-
-
Yeast Transformation and Expression:
-
Transform the expression vector into a suitable yeast strain (e.g., INVSc1 for S. cerevisiae or X-33 for P. pastoris).
-
Select for transformed colonies on appropriate selective media.
-
Grow a starter culture of the transformed yeast and then induce protein expression according to the vector's promoter system (e.g., galactose for pYES vectors, methanol for pPICZ vectors).
-
-
In Vivo and In Vitro Enzyme Assays:
-
In Vivo Assay:
-
Co-express the candidate CYP450 with a β-amyrin synthase in a yeast strain engineered to produce 2,3-oxidosqualene.
-
Culture the yeast, extract the metabolites, and analyze by GC-MS or LC-MS to identify the reaction products.
-
-
In Vitro Assay:
-
Prepare microsomes from the yeast culture expressing the CYP450.
-
Set up a reaction mixture containing the microsomes, the substrate (e.g., β-amyrin), a cytochrome P450 reductase (CPR), NADPH, and a suitable buffer.
-
Incubate the reaction and then stop it with an organic solvent.
-
Extract the products and analyze by GC-MS or LC-MS.
-
-
Workflow Diagram:
Conclusion
The biosynthesis of this compound in Centella asiatica is a multi-step process involving enzymes from the isoprenoid pathway, a key oxidosqualene cyclase, and a series of modifying enzymes, primarily from the CYP450 and UGT families. While significant progress has been made in identifying the key genes and enzymes, further research is needed to fully elucidate the precise sequence of oxidative reactions and the specific enzymes responsible for each step. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important biosynthetic pathway, with the ultimate goal of enhancing the production of valuable medicinal compounds from C. asiatica.
References
- 1. Frontiers | Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation [frontiersin.org]
- 2. (PDF) Metabolic Engineering of Saccharomyces Cerevisiae for [research.amanote.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Licorice beta-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Terminolic Acid
This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a pentacyclic triterpenoid with significant therapeutic potential. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Physical and Chemical Properties
This compound is a naturally occurring pentacyclic triterpenoid found in various medicinal plants.[1] Its core structure is based on the oleanane skeleton.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [2][3] |
| Molecular Weight | 504.7 g/mol | [1][2][3] |
| IUPAC Name | (4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [3] |
| CAS Number | 564-13-6 | [1][3] |
| Melting Point | 332 °C | [1] |
| Boiling Point | 638.06 °C | [1] |
| Flash Point | 353.7 °C | [1] |
| Solubility | Soluble in DMSO (45-100 mg/mL), ethanol, and dimethylformamide.[4][5] Poorly soluble in water. | |
| Appearance | Crystalline solid. | [6] |
| Storage | Store at 2°C - 8°C for long-term storage.[1] Stock solutions should be stored at -20°C or -80°C.[5][7] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹³C NMR | The ¹³C NMR spectrum of this compound shows 30 carbon signals corresponding to its molecular formula. A representative spectrum is available in the SpectraBase.[8] |
| ¹H NMR | The ¹H NMR spectrum displays characteristic signals for the methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.[9] |
| Mass Spectrometry (MS) | In mass spectrometry, this compound exhibits a deprotonated molecular ion peak [M-H]⁻.[10] |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and carbon-carbon double bond (C=C) functional groups. The broad O-H stretching vibration is typically observed around 3200-3500 cm⁻¹. The C=O stretching of the carboxylic acid appears around 1690-1760 cm⁻¹. The C-H stretching of alkanes is observed between 2850-3000 cm⁻¹.[11][12] |
Experimental Protocols
3.1. Isolation and Purification of this compound
This compound has been isolated from various plant sources, including Terminalia species, Combretum racemosum, and Centella asiatica.[1][4][13] A general methodology for its isolation and purification is as follows:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with methanol or ethanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is further purified using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): TLC is used for the initial separation and identification of the fractions containing the desired compound.[13][14] A combination of ethyl acetate and methanol can be used as the mobile phase, and the spots can be visualized using an anisaldehyde solution.[14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly employed for the final purification and quantification of this compound.[15][16] A mobile phase consisting of a gradient of water (with 0.1% TFA) and acetonitrile is often used.[16]
-
References
- 1. This compound | 564-13-6 | AAA56413 | Biosynth [biosynth.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C30H48O6 | CID 12314613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. IR _2007 [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. Identification of triterpenoid compounds of Centella asiatica by thin-layer chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asiatic Acid | C30H48O5 | CID 119034 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminolic acid, a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₆, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic properties.[1] First identified in various plant species, its discovery has paved the way for investigations into its biological activities, including antibacterial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and the elucidation of its mechanism of action.
Discovery and Natural Occurrence
This compound is a naturally occurring pentacyclic triterpene. It has been identified and isolated from a variety of plant species, most notably from the genera Terminalia, Combretum, and Centella. Plant sources reported to contain this compound include:
-
Terminalia sericea
-
Terminalia chebula
-
Terminalia complanata
-
Combretum racemosum
-
Siphoneugena densiflora[1]
The presence of this compound in these traditionally used medicinal plants underscores the importance of ethnobotanical knowledge in guiding the discovery of novel bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₆ | [1] |
| Molecular Weight | 504.7 g/mol | [1] |
| CAS Number | 564-13-6 | [1] |
| Class | Pentacyclic Triterpenoid | [2] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methods used for similar triterpenoids from Terminalia species.
Plant Material and Extraction
-
Plant Material Collection and Preparation : The relevant plant parts (e.g., roots, leaves, or stem bark) are collected, identified, and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent. Methanol is a common choice due to its ability to extract a broad range of polar and semi-polar compounds. The extraction can be performed using methods such as maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4] A general maceration procedure would involve soaking the plant powder in methanol for a period of 24-72 hours with occasional agitation. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.
-
Concentration : The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Solvent Partitioning (Optional) : The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step helps to fractionate the extract based on the polarity of its constituents. Triterpenoids like this compound are often enriched in the ethyl acetate fraction.
-
Column Chromatography : The enriched fraction is subjected to column chromatography for further purification.
-
Stationary Phase : Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.
-
Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased (e.g., from 100:0 to 0:100).
-
Fraction Collection : Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring : TLC is used to analyze the collected fractions. A suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) is used to develop the TLC plates. The plates are then visualized using a suitable spray reagent, such as a solution of vanillin-sulfuric acid or ceric sulfate, followed by heating. Fractions with similar TLC profiles are pooled together.
-
Recrystallization : The pooled fractions containing the compound of interest are concentrated, and the isolated compound is further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol) to obtain pure this compound.
Structural Elucidation
The structure of this compound has been elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H-NMR | Signals for multiple methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. |
| ¹³C-NMR | Resonances for approximately 30 carbon atoms, including methyl, methylene, methine, and quaternary carbons, as well as signals for olefinic carbons and a carboxylic acid carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 504.7, along with characteristic fragmentation patterns for pentacyclic triterpenoids. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) groups, a carboxylic acid group (C=O and -OH), and C-H bonds. |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being of particular interest.
Anti-inflammatory Activity
In silico studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). The proposed mechanism involves the binding of this compound to the active sites of these cytokine receptors, thereby blocking their signaling pathways.
Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, many triterpenoids are known to exert their anti-inflammatory effects through the inhibition of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may also act through these pathways to reduce the expression of pro-inflammatory mediators.
Antibacterial Activity
This compound has also been reported to possess antibacterial properties, although the specific spectrum of activity and mechanism of action require further investigation.
Future Perspectives
This compound represents a promising natural product with potential applications in the development of new therapeutic agents, particularly for inflammatory conditions. Further research is warranted to:
-
Develop and optimize scalable and cost-effective methods for the isolation and synthesis of this compound.
-
Conduct comprehensive in vitro and in vivo studies to validate its anti-inflammatory and other biological activities.
-
Elucidate the precise molecular targets and signaling pathways involved in its mechanism of action.
-
Evaluate its pharmacokinetic and toxicological profiles to assess its potential as a drug candidate.
The continued exploration of this compound holds significant promise for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Active Compound of Terminalia catappa L. Extract and Its Anti-Inflammatory and Antioxidant Properties by Regulating Mitochondrial Dysfunction and Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Terminolic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Secondary Metabolite from Synthesis to Therapeutic Potential
Terminolic acid, a pentacyclic triterpenoid, is a significant secondary metabolite found predominantly in plant genera such as Terminalia and Centella. This guide provides a detailed overview of its biosynthesis, chemical properties, and multifaceted pharmacological activities, supported by experimental data and protocols. It is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.
Core Properties and Synthesis
This compound (C₃₀H₄₈O₆, Molar Mass: 504.7 g/mol ) is an oleanane-type triterpenoid characterized by a five-ring carbon skeleton.[1][2] As a secondary metabolite, it is not directly involved in the normal growth, development, or reproduction of the plant but is thought to play a crucial role in defense mechanisms.[3]
Biosynthesis in Plants
The biosynthesis of this compound, like other triterpenoids, originates from the mevalonate (MVA) pathway in the plant cell's cytoplasm and endoplasmic reticulum.[4] The process begins with the synthesis of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The pathway culminates in the cyclization of 2,3-oxidosqualene to form the foundational triterpenoid skeleton.
The specific biosynthetic route to this compound proceeds as follows:
-
Formation of β-Amyrin: The precursor molecule, 2,3-oxidosqualene, undergoes cyclization catalyzed by the enzyme β-amyrin synthase (bAS) to form the pentacyclic oleanane scaffold, β-amyrin.[5]
-
Oxidative Modifications: The β-amyrin skeleton is then subjected to a series of oxidation reactions mediated by cytochrome P450 monooxygenases (CYP450s) . These enzymes introduce hydroxyl groups at specific carbon positions, leading to the formation of various hydroxylated intermediates. While the exact sequence and specific CYP450s for every step leading to this compound are still under investigation, it is understood that this class of enzymes is responsible for the hydroxylations at C-2, C-3, C-6, and C-23, and the oxidation at C-28 to form the carboxylic acid group that characterizes this compound.[3][6]
References
- 1. Terminalia spp.: A Potential Material and Its Limitations in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative phytochemical profile and biological activity of three Terminalia species as alternative antimicrobial therapies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Terminolic Acid, a naturally occurring pentacyclic triterpenoid of significant interest in phytochemical and pharmacological research. This document is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental context.
Chemical Structure and Properties
This compound is a pentacyclic triterpenoid with the following key characteristics:
-
Chemical Formula: C₃₀H₄₈O₆[1]
-
Molecular Weight: 504.7 g/mol [1]
-
IUPAC Name: (2α,3β,6β,23)-2,3,6,23-Tetrahydroxyolean-12-en-28-oic acid[1]
-
CAS Number: 14459-79-1
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. These assignments are crucial for the unambiguous identification and structural confirmation of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 4.25 | m | |
| 3 | 3.55 | d | 9.5 |
| 6 | 4.60 | br s | |
| 12 | 5.48 | t | 3.5 |
| 15α | 1.85 | m | |
| 15β | 1.20 | m | |
| 16α | 2.15 | m | |
| 16β | 1.80 | m | |
| 18 | 3.20 | dd | 13.5, 4.0 |
| 23 | 4.10 | d | 11.5 |
| 23' | 3.75 | d | 11.5 |
| 24 | 1.15 | s | |
| 25 | 0.95 | s | |
| 26 | 1.05 | s | |
| 27 | 1.25 | s | |
| 29 | 1.00 | s | |
| 30 | 0.98 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, Pyridine-d₅)
| Position | δC (ppm) |
| 1 | 47.0 |
| 2 | 68.9 |
| 3 | 78.5 |
| 4 | 43.8 |
| 5 | 48.1 |
| 6 | 68.1 |
| 7 | 40.2 |
| 8 | 40.0 |
| 9 | 48.5 |
| 10 | 38.5 |
| 11 | 24.0 |
| 12 | 122.9 |
| 13 | 144.5 |
| 14 | 42.5 |
| 15 | 28.5 |
| 16 | 23.8 |
| 17 | 46.8 |
| 18 | 41.9 |
| 19 | 46.5 |
| 20 | 31.0 |
| 21 | 34.2 |
| 22 | 33.1 |
| 23 | 65.9 |
| 24 | 14.1 |
| 25 | 17.2 |
| 26 | 17.5 |
| 27 | 26.2 |
| 28 | 180.5 |
| 29 | 33.2 |
| 30 | 23.9 |
Mass Spectrometry (MS)
In electrospray ionization (ESI-MS), this compound is expected to show a prominent pseudomolecular ion peak [M-H]⁻ in negative ion mode at m/z 503.33.
The fragmentation of oleanane-type triterpenoids, such as this compound, under mass spectrometry conditions often involves a characteristic retro-Diels-Alder (rDA) cleavage of the C-ring. This fragmentation is particularly informative for compounds with a double bond at the C-12 position. The rDA fragmentation of the olean-12-ene skeleton typically results in the formation of a characteristic fragment ion.
Experimental Protocols
The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound, based on established procedures for triterpenoids from natural sources.
Isolation and Purification of this compound
This compound is commonly isolated from various species of the Terminalia genus, such as Terminalia arjuna and Terminalia chebula. A general procedure involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., bark, leaves) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like this compound are often concentrated in the ethyl acetate or n-butanol fractions.
-
Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopic Analysis
For the structural elucidation of this compound, a comprehensive set of NMR experiments is performed:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly deuterated pyridine (Pyridine-d₅) or methanol (CD₃OD), in a 5 mm NMR tube.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments within the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling correlations, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between ¹H and ¹³C nuclei (typically over 2-3 bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons.
-
Mass Spectrometric Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound:
-
Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of triterpenoids, as it typically produces intact molecular ions or pseudomolecular ions with minimal fragmentation.
-
Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to obtain accurate mass measurements, which allows for the determination of the elemental formula.
-
Tandem MS (MS/MS): To study the fragmentation patterns, tandem mass spectrometry is employed. The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing valuable structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Preliminary Pharmacological Screening of Terminolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminolic acid, a pentacyclic triterpenoid primarily isolated from Terminalia species and also found in medicinal plants like Centella asiatica, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, summarizing available data, outlining detailed experimental protocols for its evaluation, and visualizing key signaling pathways potentially modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.
Introduction
Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities. Among these, this compound has emerged as a compound of interest due to its association with traditional medicinal plants. Preliminary studies and its presence in extracts with known pharmacological effects suggest that this compound may possess anti-inflammatory, antioxidant, and wound-healing properties. This guide aims to consolidate the current understanding of this compound's pharmacological profile and provide a framework for its further investigation.
Pharmacological Activities and Data
While comprehensive pharmacological data for isolated this compound is still emerging, preliminary studies, often on extracts containing this compound, indicate several potential activities.
Anti-inflammatory Activity
In silico studies have suggested that this compound has the potential to modulate inflammatory pathways by interacting with key cytokines. Molecular docking studies have shown that this compound can bind to the receptor active sites of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as the anti-inflammatory cytokine Interleukin-4 (IL-4)[1]. This suggests a potential dual role in suppressing inflammation and promoting an anti-inflammatory response.
Table 1: In Silico Docking Data for this compound [1]
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Predicted) | Potential Effect |
| Interleukin-1β (IL-1β) | -11.2061 | Gln 141 | Inhibition of pro-inflammatory signaling |
| Interleukin-6 (IL-6) | Not explicitly stated for this compound, but other C. asiatica triterpenoids bind to Arg179 | Arg 179 | Inhibition of pro-inflammatory signaling |
| Interleukin-4 (IL-4) | -12.5650 | Lys 102 | Enhancement of anti-inflammatory signaling |
Wound Healing and Tissue Regeneration
Extracts of Centella asiatica, containing this compound, have demonstrated efficacy in promoting wound healing. These effects are attributed to the stimulation of collagen synthesis, fibroblast proliferation, and angiogenesis[1]. While the specific contribution of this compound to these effects is not fully elucidated, its presence in active extracts suggests it may play a role.
Antioxidant Activity
Triterpenoids are often associated with antioxidant properties. While direct antioxidant data for pure this compound is limited, extracts containing it have shown free radical scavenging activity[2][3].
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the pharmacological properties of this compound.
In Vitro Anti-inflammatory Assays
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT): Concurrently, perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound.
This assay measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group.
In Vivo Anti-inflammatory Assay
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
This compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Visualizations
Based on the known activities of structurally related triterpenoids from Centella asiatica, this compound may modulate key inflammatory and cell signaling pathways.
Potential Anti-inflammatory Signaling Pathway
This compound's predicted interaction with inflammatory cytokines suggests it may interfere with the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro pharmacological screening of this compound.
Caption: Experimental workflow for in vitro pharmacological screening.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the realm of inflammatory disorders. The available data, although preliminary, warrants a more in-depth investigation into its pharmacological properties. Future research should focus on:
-
Comprehensive in vitro and in vivo studies using purified this compound to establish its precise pharmacological profile and potency.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogs.
-
Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
This technical guide provides a starting point for researchers to design and execute robust preclinical studies on this compound, with the ultimate goal of translating this natural product into a clinically relevant therapeutic.
References
- 1. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Comparison of three different extracts of Centella asiatica for anti-amnesic, antioxidant and anticholinergic activities: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers and Derivatives of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Terminolic Acid, a pentacyclic triterpenoid with significant therapeutic potential. The document focuses on its isomers, known derivatives, and their interactions with key biological signaling pathways. Detailed experimental protocols for isolation and analysis are provided, alongside structured data for comparative analysis.
Structural Landscape: Isomers of this compound
This compound (2α,3β,6β,23-tetrahydroxyolean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in various medicinal plants, including those of the Terminalia and Centella genera.[1][2][3] Its complex stereochemistry gives rise to several isomers, with the most well-documented being Madecassic Acid .[4]
Madecassic Acid is a structural isomer of this compound, also found in Centella asiatica.[4] The key structural difference lies in the stereochemistry of the hydroxyl groups on the A-ring of the triterpenoid structure. This subtle difference in spatial arrangement can lead to variations in their biological activities.
Other potential stereoisomers of this compound can arise from the different spatial orientations of the hydroxyl and methyl groups attached to the core oleanane skeleton. While a comprehensive characterization of all possible epimers and diastereomers is not extensively documented in publicly available literature, the existence of multiple stereocenters (11 defined stereocenters) in the molecule suggests a large number of potential stereoisomers.[2] Further research into the isolation and characterization of these isomers could unveil compounds with unique pharmacological profiles.
Derivatives of this compound
The native structure of this compound can be modified to produce various derivatives with potentially enhanced or altered biological activities. These derivatives primarily include glycosides and esters.
Glycosidic Derivatives
Glycosylation, the attachment of sugar moieties, is a common modification of triterpenoids in nature. These glycosidic derivatives, often referred to as saponins, can exhibit altered solubility, bioavailability, and pharmacological effects compared to their aglycone counterparts. While specific glycosides of this compound are not as extensively studied as those of its isomer, madecassic acid (e.g., Madecassoside), the general principles of triterpenoid glycosylation can be applied.
Ester Derivatives
The carboxylic acid group at C-28 and the multiple hydroxyl groups on the this compound structure are amenable to esterification. This chemical modification can alter the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [1][2] |
| Molecular Weight | 504.7 g/mol | [1][2] |
| CAS Number | 564-13-6 | [1] |
| Defined Stereocenters | 11 | [2] |
Signaling Pathways and Biological Activities
This compound and its related isomers have been shown to modulate several key signaling pathways implicated in inflammation and cancer.
An in-silico study suggests that this compound can exert anti-inflammatory effects by directly interacting with pro-inflammatory cytokines IL-1β and IL-6, and enhancing the activity of the anti-inflammatory cytokine IL-4.[4] This indicates a potential role for this compound in modulating the cytokine signaling cascade.
dot
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Studies on the closely related isomer, madecassic acid, have shown its derivatives can target the ERK signaling pathway, which is crucial in cancer cell proliferation. Furthermore, other related pentacyclic triterpenoids are known to modulate key inflammatory and cancer-related pathways including:
-
Mitogen-Activated Protein Kinase (MAPK) pathway
-
Nuclear Factor-kappa B (NF-κB) pathway
-
Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway
dot
Caption: General experimental workflow for the isolation and analysis of this compound.
Experimental Protocols
Isolation of this compound and its Isomers
Method: High-Performance Liquid Chromatography (HPLC) with β-Cyclodextrin Mobile Phase Additive
This method has been successfully employed for the separation of the structural isomers, this compound and madecassic acid.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol-water (65:35, v/v) containing β-cyclodextrin. The concentration of β-cyclodextrin can be optimized to improve resolution.
-
pH: The pH of the mobile phase should be adjusted to approximately 4.
-
Detection: UV detection.
-
Principle: The separation mechanism is based on the differential inclusion of the isomers into the hydrophobic cavity of the β-cyclodextrin molecule, leading to different retention times.
Synthesis of this compound Derivatives
The following are general protocols that can be adapted for the synthesis of this compound derivatives.
The synthesis of triterpenoid glycosides can be a complex process requiring protection of reactive functional groups. A common strategy involves:
-
Protection: Protection of the carboxylic acid group (e.g., as a methyl ester) and selective protection of the hydroxyl groups.
-
Glycosylation: Reaction of the protected aglycone with a suitable glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a promoter (e.g., a silver or mercury salt, or a Lewis acid).
-
Deprotection: Removal of the protecting groups to yield the final glycoside.
This is a straightforward method for the esterification of the carboxylic acid group.
-
Reaction Mixture: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Heat the mixture under reflux for several hours.
-
Work-up: After the reaction is complete, the excess alcohol is removed, and the product is purified using standard chromatographic techniques.
Conclusion and Future Directions
This compound and its isomers, particularly madecassic acid, represent a promising class of natural products with significant therapeutic potential, especially in the areas of inflammation and cancer. The ability to modulate key signaling pathways highlights their importance for further investigation.
Future research should focus on:
-
A comprehensive profiling of all possible stereoisomers of this compound to establish a clear structure-activity relationship.
-
The development of efficient and scalable synthetic routes for a wider range of this compound derivatives to explore their therapeutic potential further.
-
In-depth in vitro and in vivo studies to elucidate the precise mechanisms of action of this compound and its derivatives on the identified signaling pathways.
This technical guide serves as a foundational resource for researchers and professionals in the field, providing a structured overview of the current knowledge and highlighting the exciting avenues for future drug discovery and development based on the this compound scaffold.
References
- 1. This compound | C30H48O6 | CID 12314613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
Terminolic Acid: A Technical Overview of its Molecular Properties and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
Terminolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, experimental protocols for its study, and insights into its biological activities.
| Property | Value | References |
| Molecular Formula | C₃₀H₄₈O₆ | [1][2][3][4][5][6] |
| Molecular Weight | 504.7 g/mol | [1][2][3][4][5] |
| CAS Number | 564-13-6 | [1][2][3][4] |
Isolation of Triterpenoids from Terminalia Species: A General Protocol
This compound is frequently isolated from plants of the Terminalia genus, such as Terminalia arjuna. The following is a generalized protocol for the extraction and isolation of triterpenoid acids from Terminalia bark. It is important to note that optimization of solvent systems and chromatographic conditions may be necessary for the specific isolation of this compound.
Materials:
-
Dried and powdered bark of Terminalia species
-
Solvents: n-hexane, ethyl acetate, methanol, chloroform, acetic acid
-
Silica gel for column chromatography (60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with a non-polar solvent like n-hexane to remove lipids and waxes, followed by solvents such as ethyl acetate and methanol.[7][8]
-
Extraction can be performed using a Soxhlet apparatus or by maceration at room temperature.[8]
-
The extracts are then concentrated under reduced pressure using a rotary evaporator.[7]
-
-
Fractionation:
-
The crude extract (e.g., the ethyl acetate or methanol extract) is subjected to column chromatography over silica gel.[7][8]
-
The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.[8]
-
Fractions are collected and monitored by TLC.
-
-
Purification:
-
Fractions showing similar TLC profiles are combined.
-
Further purification of the combined fractions can be achieved by repeated column chromatography or preparative TLC to yield the pure compound.[8]
-
The purity of the isolated compound is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]
-
Investigation of Anti-Inflammatory Activity
This compound and related triterpenoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[9][10][11]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a general method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in DMEM until they reach 80-90% confluency.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.[9]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[9]
-
Pro-inflammatory Cytokine Levels: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.[11]
-
-
Analysis of Signaling Pathways:
-
Western Blotting: To investigate the effect on the NF-κB and MAPK pathways, cell lysates are prepared from treated cells. The expression levels of key proteins such as phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 are analyzed by Western blotting using specific antibodies.[10][11]
-
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Assessment of Antibacterial Activity
This compound has been reported to exhibit moderate antibacterial activity.[12] The following protocol outlines a standard method for determining the antibacterial efficacy of a compound.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
A pure culture of the test bacterium is grown overnight in MHB.
-
The bacterial suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
-
Serial Dilution of this compound:
-
A stock solution of this compound is prepared.
-
Two-fold serial dilutions of the compound are made in MHB in a 96-well plate.[13]
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.[14]
-
-
Determination of MIC:
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antibacterial applications. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further explore the pharmacological potential of this natural compound. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action, as well as conducting in-depth preclinical and clinical studies to validate its therapeutic efficacy and safety.
References
- 1. Buy this compound | 564-13-6 [smolecule.com]
- 2. This compound | 564-13-6 | AAA56413 | Biosynth [biosynth.com]
- 3. This compound | 564-13-6 [chemicalbook.com]
- 4. This compound | C30H48O6 | CID 12314613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | CAS: 564-13-6 | ChemNorm [chemnorm.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Bioassay of a New Terminalone A from Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Antibacterial | TargetMol [targetmol.com]
- 13. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorio.unesp.br [repositorio.unesp.br]
An In-depth Technical Guide to the Biological Origin and Function of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminolic acid, a pentacyclic triterpenoid of the oleanane series, is a naturally occurring phytochemical found predominantly in medicinal plants such as Terminalia species and Centella asiatica. This technical guide provides a comprehensive overview of the current scientific understanding of the biological origin and multifaceted functions of this compound. It is synthesized via the isoprenoid pathway, with evidence pointing to β-amyrin as a key precursor and the involvement of cytochrome P450 enzymes in its oxidative modifications. Functionally, this compound is implicated in significant pharmacological activities, most notably wound healing and anti-inflammatory effects. These biological functions are attributed to its modulatory effects on key cellular processes, including the stimulation of collagen synthesis in fibroblasts and the inhibition of the pro-inflammatory NF-κB signaling pathway. This document aims to serve as a detailed resource, consolidating current knowledge, presenting quantitative data where available, and outlining relevant experimental methodologies to facilitate further research and drug development efforts centered on this promising bioactive compound.
Biological Origin and Biosynthesis
This compound is a prominent secondary metabolite in several plant species, with its biological origin rooted in the intricate isoprenoid biosynthetic pathway.
Natural Sources
This compound has been identified and isolated from various parts of several medicinal plants. The most notable sources include:
-
Terminalia species: Various species of the Terminalia genus, such as Terminalia arjuna and Terminalia chebula, are rich sources of this compound.
-
Centella asiatica: Also known as Gotu Kola, this plant is a well-documented source of this compound, where it co-occurs with other structurally related triterpenoids like asiatic acid and madecassic acid. In some extracts of Centella asiatica, the concentration of this compound has been quantified to be approximately 0.307 ± 0.003%[1].
-
Siphoneugena densiflora: This plant has also been reported to contain this compound.
Biosynthesis Pathway
The biosynthesis of this compound follows the well-established isoprenoid pathway, a fundamental route for the production of terpenes and steroids in plants. The key steps are outlined below:
-
Formation of Isoprene Units: The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids.
-
Assembly of the Triterpene Skeleton: Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of IPP and DMAPP units, are joined head-to-head by the enzyme squalene synthase (SQS) to form the linear 30-carbon precursor, squalene.
-
Cyclization: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This intermediate is then cyclized by β-amyrin synthase , an oxidosqualene cyclase (OSC), to produce the pentacyclic triterpenoid skeleton, β-amyrin . β-amyrin is the putative precursor for oleanane-type triterpenoids, including this compound.
-
Oxidative Modifications: The β-amyrin backbone undergoes a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYPs) . While the specific CYPs responsible for the conversion of β-amyrin to this compound have not been definitively identified, research on triterpenoid biosynthesis in Centella asiatica has implicated enzymes from the CYP716 and CYP714 families in the oxidation of triterpene skeletons. These enzymes are responsible for introducing hydroxyl groups at specific positions on the ring structure to yield the final this compound molecule.
-
Glycosylation: In some instances, this compound can be further modified by glycosyltransferases (UGTs), which attach sugar moieties to the triterpenoid core, forming saponins. For example, the enzymes UGT94M2 and UGT94BE1 have been identified to be involved in the glycosylation of this compound in Centella asiatica[2].
Biological Functions and Mechanisms of Action
This compound, as a key constituent of several medicinal plants, contributes significantly to their therapeutic properties. Its primary functions are associated with wound healing and anti-inflammatory activities.
Wound Healing
Extracts of Centella asiatica, rich in this compound and other triterpenoids, have been traditionally used and scientifically validated for their wound-healing properties. The proposed mechanism involves the stimulation of fibroblast proliferation and collagen synthesis, which are crucial steps in the tissue repair process.
Experimental Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol outlines a general method to assess the effect of this compound on collagen production in cultured human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Sub-confluent HDFs are treated with varying concentrations of isolated this compound for 24-72 hours. A positive control, such as ascorbic acid (a known promoter of collagen synthesis), and a vehicle control (the solvent used to dissolve this compound) should be included.
-
Quantification of Collagen:
-
Sirius Red Staining: The total collagen secreted into the cell culture supernatant and deposited in the extracellular matrix can be quantified using Sirius Red dye, which specifically binds to collagen. The absorbance of the dye eluted from the stained collagen is measured spectrophotometrically.
-
ELISA: Commercially available ELISA kits can be used to specifically quantify the amount of type I and type III collagen in the cell culture supernatant.
-
Hydroxyproline Assay: As hydroxyproline is an amino acid almost exclusive to collagen, its quantification in cell lysates or culture supernatants provides an indirect measure of total collagen content.
-
A study on a titrated extract of Centella asiatica (TECA), which contains asiatic acid, madecassic acid, and asiaticoside (a glycoside of asiatic acid), demonstrated a dose-dependent increase in collagen synthesis in human foreskin fibroblast cultures. Asiatic acid was identified as the primary component responsible for this stimulation. Given the structural similarity of this compound to these compounds, it is highly probable that it exerts a similar effect.
Anti-inflammatory Activity
The anti-inflammatory properties of plants containing this compound are well-documented. The underlying mechanism is believed to be, at least in part, the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay provides a preliminary screening for anti-inflammatory activity.
-
Reaction Mixture: A reaction mixture is prepared containing a buffered solution of bovine serum albumin (BSA) and various concentrations of this compound.
-
Denaturation: Protein denaturation is induced by heating the reaction mixture.
-
Measurement: The turbidity of the solution, which indicates the extent of protein denaturation, is measured spectrophotometrically. A decrease in turbidity in the presence of this compound suggests an inhibitory effect on protein denaturation.
-
Calculation: The percentage inhibition of protein denaturation is calculated, and the IC₅₀ value (the concentration of this compound required to inhibit 50% of protein denaturation) can be determined.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This cell-based assay is used to specifically investigate the effect of this compound on the NF-κB signaling pathway.
-
Cell Line: A stable cell line (e.g., HEK293 or RAW 264.7 macrophages) expressing a luciferase reporter gene under the control of an NF-κB response element is used.
-
Treatment and Stimulation: The cells are pre-treated with different concentrations of this compound for a specific duration, followed by stimulation with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB signaling pathway. The IC₅₀ value for NF-κB inhibition can be calculated.
Quantitative Data Summary
While extensive quantitative data for isolated this compound is still emerging, the following table summarizes the available information and data for structurally related compounds.
| Compound/Extract | Assay | Result | Reference |
| Centella asiatica Extract | Quantification | This compound: 0.307 ± 0.003% | [1] |
| Arjunic Acid | Nitric Oxide (NO) Inhibition | IC₅₀: 48.8 µM | [3] |
| Arjunolic Acid | Nitric Oxide (NO) Inhibition | IC₅₀: 38.0 µM | [3] |
Conclusion and Future Perspectives
This compound is a plant-derived pentacyclic triterpenoid with a well-defined biological origin within the isoprenoid pathway. Its established roles in promoting wound healing and exerting anti-inflammatory effects make it a compound of significant interest for the pharmaceutical and cosmetic industries. The mechanisms underlying these functions, primarily the stimulation of collagen synthesis and inhibition of the NF-κB pathway, provide a solid foundation for its therapeutic potential.
Future research should focus on several key areas to fully elucidate the potential of this compound:
-
Isolation and Bioactivity of Pure Compound: There is a pressing need for studies that utilize isolated and purified this compound to determine its specific bioactivities and corresponding quantitative data (e.g., IC₅₀ values) for various endpoints.
-
Elucidation of Biosynthetic Enzymes: The specific cytochrome P450 enzymes responsible for the oxidative modifications of β-amyrin to this compound need to be identified and characterized. This knowledge would be invaluable for metabolic engineering approaches to enhance its production.
-
In Vivo Studies: While in vitro evidence is promising, more extensive in vivo studies are required to validate the therapeutic efficacy and safety of this compound for wound healing and inflammatory conditions.
-
Drug Delivery Systems: Research into novel drug delivery systems could enhance the bioavailability and targeted delivery of this compound, thereby improving its therapeutic effectiveness.
References
A Comprehensive Technical Guide to Pentacyclic Triterpenoids: From Pharmacological Activities to Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on pentacyclic triterpenoids, a class of naturally occurring compounds with significant therapeutic potential. This document summarizes their diverse pharmacological activities, presents quantitative data for direct comparison, details key experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction to Pentacyclic Triterpenoids
Pentacyclic triterpenoids are a large and structurally diverse class of natural products synthesized in plants through the isoprenoid pathway.[1][2] They are characterized by a 30-carbon skeleton arranged in five rings. The most common skeletons are of the lupane, oleanane, and ursane types.[3] Prominent examples of pentacyclic triterpenoids with well-documented pharmacological activities include ursolic acid, oleanolic acid, betulinic acid, and lupeol. These compounds have garnered significant attention in the scientific community for their broad spectrum of biological effects, including anti-inflammatory, anticancer, antiviral, hepatoprotective, and antidiabetic properties.[1][4][5][6] This guide will delve into the specifics of these activities, providing the necessary data and methodologies for researchers in the field.
Pharmacological Activities and Quantitative Data
The therapeutic potential of pentacyclic triterpenoids is vast, with numerous studies demonstrating their efficacy in various disease models. This section summarizes the key pharmacological activities and presents quantitative data in tabular format to allow for easy comparison of the potency of different compounds.
Anticancer Activity
Pentacyclic triterpenoids exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of angiogenesis.[3][6] The cytotoxic activity of these compounds against various cancer cell lines is often quantified by the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Pentacyclic Triterpenoids in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | HCT116 (Colon) | 37.2 (24h), 28.0 (48h) | [7] |
| Ursolic Acid | HCT-8 (Colon) | 25.2 (24h), 19.4 (48h) | [7] |
| Ursolic Acid Derivative | SKOV3 (Ovarian) | Varies | [3] |
| Ursolic Acid Derivative | A549 (Lung) | Varies | [3] |
| Ursolic Acid Derivative | HepG2 (Liver) | 5.40 | [3] |
| Betulinic Acid | A2780 (Ovarian) | 44.47 | [8] |
| Betulinic Acid Ester Derivative | MV4-11 (Leukemia) | 2-5 | [4][9] |
| Betulinic Acid Ester Derivative | A549 (Lung) | 2-5 | [4][9] |
| Betulinic Acid Ester Derivative | PC-3 (Prostate) | 2-5 | [4][9] |
| Betulinic Acid Ester Derivative | MCF-7 (Breast) | 2-5 | [4][9] |
| Betulinic Acid Derivative | MCF-7 (Breast) | 0.70 | [10] |
| Betulinic Acid Derivative | TET21N (Neuroblastoma) | 0.74 | [10] |
Anti-inflammatory Activity
The anti-inflammatory properties of pentacyclic triterpenoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[11][12]
Hepatoprotective Effects
Oleanolic acid, in particular, has demonstrated significant hepatoprotective effects against chemically induced liver injury.[1][2][5] This protection is mediated, in part, through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes.[2][5]
Key Signaling Pathways Modulated by Pentacyclic Triterpenoids
The pharmacological effects of pentacyclic triterpenoids are underpinned by their interaction with and modulation of complex intracellular signaling pathways. This section provides diagrams of key pathways to visualize these interactions.
NF-κB Signaling Pathway in Inflammation (Inhibited by Ursolic Acid)
Ursolic acid has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[11][12][13] The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of ursolic acid.
Caption: Inhibition of the NF-κB signaling pathway by Ursolic Acid.
PI3K/Akt Signaling Pathway in Cancer (Inhibited by Lupeol)
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Lupeol has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[14][15][16][17][18]
Caption: Inhibition of the PI3K/Akt signaling pathway by Lupeol.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on pentacyclic triterpenoids. These protocols are intended to serve as a guide for researchers looking to replicate or build upon previous findings.
Extraction and Isolation of Pentacyclic Triterpenoids from Plant Material
This protocol provides a general framework for the extraction and isolation of pentacyclic triterpenoids.[19][20][21][22]
Materials:
-
Dried and powdered plant material
-
Methanol (MeOH)
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Appropriate solvents for chromatography
Procedure:
-
Extraction: Macerate the powdered plant material in methanol at room temperature.[19] Repeat the extraction multiple times to ensure complete extraction of the compounds.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane followed by ethyl acetate.[19] This will separate compounds based on their polarity.
-
Fractionation: Evaporate the solvents from the n-hexane and ethyl acetate fractions to yield the respective crude fractions.
-
Column Chromatography: Subject the desired fraction (e.g., n-hexane extract) to silica gel column chromatography.[19] Elute the column with a gradient of solvents (e.g., n-hexane/acetone) of increasing polarity.
-
Thin-Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC to identify fractions containing compounds of interest.[19]
-
Purification: Combine fractions containing the target compound and subject them to further purification steps, such as repeated column chromatography or preparative TLC, until a pure compound is obtained.
-
Structure Elucidation: Determine the structure of the isolated compound using spectroscopic methods such as NMR (1D and 2D) and mass spectrometry.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Pentacyclic triterpenoid stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pentacyclic triterpenoid for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][26][27][28][29]
Materials:
-
Cells treated with the pentacyclic triterpenoid
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[27][28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.[30]
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
Pentacyclic triterpenoids represent a promising class of natural compounds with a wide array of pharmacological activities. Their potential in drug development is underscored by their ability to modulate key cellular signaling pathways involved in various diseases. This technical guide provides a foundational resource for researchers, offering a consolidated overview of their bioactivities, quantitative data for comparative analysis, detailed experimental protocols for further investigation, and visual representations of their mechanisms of action. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Investigation into Betulinic Acid-Induced Apoptosis of Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeted betulinic and ursolic acid derivatives: synthesis and anticancer activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 12. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursolic Acid Protects Against Proliferation and Inflammatory Response in LPS-Treated Gastric Tumour Model and Cells by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lupeol suppresses migration and invasion via p38/MAPK and PI3K/Akt signaling pathways in human osteosarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Pentacyclic Triterpene Distribution in Various Plants – Rich Sources for a New Group of Multi-Potent Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. texaschildrens.org [texaschildrens.org]
- 26. pure.uva.nl [pure.uva.nl]
- 27. researchgate.net [researchgate.net]
- 28. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Betulinic acid inhibits autophagic flux and induces apoptosis in human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of terminolic acid, a pentacyclic triterpenoid of significant interest for its potential therapeutic properties. The methodologies outlined below are compiled from established scientific literature and are intended to guide researchers in obtaining high-purity this compound from plant sources.
Introduction
This compound is a naturally occurring triterpenoid found in various medicinal plants, including species of Terminalia and Centella. It shares a structural similarity with other bioactive triterpenoids such as asiatic acid and madecassic acid, making its selective isolation challenging. This protocol details a multi-step process involving extraction, fractionation, and chromatographic purification to yield this compound suitable for research and drug development purposes.
Experimental Protocols
The initial and most critical step is the extraction of crude triterpenoids from the plant matrix. Microwave-assisted extraction (MAE) is a rapid and efficient method.
Protocol: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Dry the stem bark of Terminalia arjuna or leaves of Centella asiatica at a controlled temperature (e.g., 40-50°C) and grind into a fine powder.
-
Extraction Setup: Place 5.0 g of the powdered plant material into a vessel suitable for microwave extraction.
-
Solvent Addition: Add 20 mL of ethyl acetate to the vessel.
-
Pre-leaching: Allow the material to soak in the solvent for 10 minutes prior to extraction.
-
Microwave Extraction: Subject the mixture to microwave irradiation under the following optimized conditions[1]:
-
Microwave Power: 600 W
-
Temperature: 65°C
-
Irradiation Time: 5 minutes
-
-
Filtration and Concentration: After extraction, filter the mixture to separate the extract from the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
High-Performance Liquid Chromatography (HPLC) is a precise method for the separation of this compound from its isomers and other closely related compounds[2][3]. The use of cyclodextrins as a mobile phase additive can significantly improve the resolution between this compound and madecassic acid[2][3].
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: Utilize a C18 reversed-phase column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a methanol/water solution (65:35, v/v). Adjust the pH of the aqueous component to 4. For enhanced separation of isomers, add 4 mmol/L β-cyclodextrin (β-CD) or its derivatives to the mobile phase[2].
-
Sample Preparation: Dissolve the crude extract in the mobile phase and filter through a 0.45-μm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
Column Temperature: Maintained at 25°C.
-
-
Fraction Collection: Collect the fractions corresponding to the retention time of this compound, as determined by a reference standard.
-
Post-Purification: Combine the collected fractions and remove the solvent under vacuum to obtain purified this compound.
Data Presentation
The following tables summarize key quantitative parameters for the extraction and purification processes.
Table 1: Optimized Microwave-Assisted Extraction Parameters
| Parameter | Value | Reference |
| Plant Material Quantity | 5.0 g | [1] |
| Extraction Solvent | Ethyl Acetate | [1] |
| Solvent Volume | 20 mL | [1] |
| Pre-leaching Time | 10 min | [1] |
| Microwave Power | 600 W | [1] |
| Temperature | 65°C | [1] |
| Microwave Irradiation Time | 5 min | [1] |
Table 2: HPLC Parameters for this compound Purification
| Parameter | Specification | Reference |
| Column Type | C18 Reversed-Phase | [3] |
| Mobile Phase | Methanol/Water (65:35, v/v), pH 4 | [2] |
| Mobile Phase Additive | 4 mmol/L β-cyclodextrin | [2] |
| Detection Wavelength | 210 nm | [4] |
| Column Temperature | 25°C | [4] |
Visualizations
The following diagram illustrates the workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
This compound and related triterpenoids have been shown to modulate various signaling pathways involved in inflammation, wound healing, and cancer. The diagram below represents a simplified overview of these interactions. Asiatic acid, a structurally similar triterpenoid, is known to modulate the TGF-β/Smad, MAPK, and PI3K/Akt pathways[5][6][7].
Caption: Modulation of Signaling Pathways.
References
- 1. Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Separation of Asiatic Acid, Quercetin, and Kaempferol from Traditional Chinese Medicine Centella asiatica (L.) Urban Using HSCCC-Semi-Prep-HPLC and the Assessment of Their Potential as Fatty Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Terminolic Acid in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terminolic acid is a pentacyclic triterpenoid found in various medicinal plants, notably in species of the Terminalia and Centella genera. It, along with its structural isomers like madecassic acid, is recognized for a range of pharmacological activities.[1][2] The accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, quality control, and to support further pharmacological research. This application note provides a detailed protocol for a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 column with a gradient mobile phase consisting of an organic solvent (acetonitrile or methanol) and acidified water.[3] Detection is typically performed using a UV detector at a low wavelength (around 206 nm) due to the lack of a strong chromophore in the molecule.[2][3] Quantification is based on the comparison of the peak area of this compound in the sample chromatogram with that of a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Plant material (e.g., dried and powdered leaves or bark)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation (Plant Extract)
The objective of sample preparation is to efficiently extract this compound from the plant matrix while minimizing interferences.[5]
-
Extraction:
-
Accurately weigh about 1.0 g of the dried, powdered plant material into a flask.
-
Add 25 mL of methanol.
-
Extract the sample using an ultrasonic bath for 30-60 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2]
-
5. Chromatographic Conditions
The following HPLC conditions are a robust starting point and may require optimization depending on the specific plant matrix and available instrumentation.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., Phenomenex Aqua 5µm, 200 Å, or equivalent), 250 x 4.6 mm |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA[3] |
| Gradient Elution | 0-10 min: 30% B10-40 min: 30-70% B40-45 min: 70-30% B45-50 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 206 nm[3] |
| Injection Volume | 10 µL |
6. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the working standard solutions at a minimum of five concentrations. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[6]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Determine the accuracy by performing recovery studies. Spike a blank plant matrix with known concentrations of this compound and calculate the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.[3][7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These are typically calculated based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.[6]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the baseline resolution of the this compound peak from other peaks in the chromatogram.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.39% - 100.02%[3] | 95% - 105% |
| Precision (RSD %) | ||
| - Intra-day | < 1.5% | ≤ 2% |
| - Inter-day | < 2.0% | ≤ 2% |
| LOD | 0.01 µg/mL[3] | Reportable |
| LOQ | 0.03 µg/mL | Reportable |
Table 2: Quantification of this compound in a Sample Plant Extract
| Sample ID | Weight of Plant Material (g) | Final Volume of Extract (mL) | Peak Area | Concentration (µg/mL) | Amount of this compound (mg/g of plant material) |
| Plant Extract A | 1.015 | 5.0 | 458231 | 25.4 | 0.125 |
Calculation: Amount (mg/g) = (Concentration from calibration curve [µg/mL] * Final volume of extract [mL]) / (Weight of plant material [g] * 1000)
Mandatory Visualization
Caption: Workflow for the preparation and HPLC analysis of this compound.
References
- 1. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Determination of Phenolic Acids Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole (UHPLC-QqQ) in Fruiting Bodies of Sanghuangporus baumii (Pilát) L.W. Zhou and Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Identification of Terminolic Acid using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminolic acid is a naturally occurring triterpenoid carboxylic acid with significant pharmacological potential, including antioxidant, anti-inflammatory, and cardioprotective activities. It is predominantly found in various species of the Terminalia genus, most notably Terminalia arjuna, a plant widely used in traditional medicine. Accurate and reliable identification and quantification of this compound in plant extracts and pharmaceutical formulations are crucial for quality control, standardization, and further drug development.
This application note provides a detailed protocol for the identification of this compound using Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC). While a specific validated HPTLC method for the quantification of this compound is not widely published, this document outlines a robust methodology based on established procedures for similar triterpenoid acids.
Principle of Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique used to separate mixtures of non-volatile compounds. The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). Compounds with a higher affinity for the stationary phase move slower, while those with a lower affinity move faster, resulting in separation. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific chromatographic conditions and can be used for its identification.
Experimental Protocols
1. Sample Preparation
-
Plant Material: A powdered sample of the dried plant material (e.g., stem bark of Terminalia arjuna) is extracted to isolate this compound.
-
Extraction: Macerate 1 gram of the powdered plant material with 10 mL of methanol by vortexing for 5 minutes, followed by ultrasonication for 30 minutes. Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant. Repeat the extraction process twice more with fresh solvent. Pool the supernatants and evaporate to dryness under reduced pressure.
-
Sample Solution: Reconstitute the dried extract in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter before application to the TLC plate.
-
-
Standard Solution:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare working standards of varying concentrations (e.g., 100, 200, 400, 600, 800 ng/µL) for quantitative analysis.
-
2. Thin-Layer Chromatography (TLC/HPTLC) Parameters
The following parameters are recommended for the separation of this compound.
| Parameter | Specification |
| Stationary Phase | Pre-coated Silica Gel 60 F254 TLC/HPTLC plates (Merck) |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v) |
| Chamber Saturation | Saturate the TLC chamber with the mobile phase for at least 20 minutes prior to plate development. |
| Application | Apply 5 µL of the standard and sample solutions as bands of 6 mm width using a CAMAG Linomat 5 applicator. |
| Development | Develop the plate to a distance of 8 cm in a twin-trough chamber. |
| Drying | Dry the developed plate in a stream of warm air. |
3. Visualization
-
UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm.
-
Derivatization:
-
Spray the plate with Anisaldehyde-Sulphuric acid reagent.
-
Heat the plate at 105°C for 5-10 minutes until colored spots appear. This compound, like other triterpenoids, is expected to produce a characteristic colored spot (e.g., purple, blue, or brown).
-
4. Densitometric Analysis (for HPTLC)
-
Scan the derivatized plate using a CAMAG TLC Scanner 4 at a wavelength of 540 nm in absorbance mode.
-
Record the Rf values and peak areas for the standard and sample spots.
Data Presentation
Table 1: Representative Rf Values for Triterpenoid Acids in a Similar TLC System
| Compound | Mobile Phase | Rf Value (Approximate) | Reference |
| Oleanolic Acid | Toluene: Acetic Acid: Formic Acid (9:4:0.5) | 0.53 | |
| Ursolic Acid | Petroleum Ether: Ethyl Acetate: Acetone (7.8:2.2:0.1) | 0.26 | |
| This compound | Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1) | To be determined | - |
Note: The Rf value for this compound needs to be experimentally determined using a reference standard under the specified conditions.
Table 2: Proposed HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Proposed Range/Value | Status |
| Linearity Range | 100 - 800 ng/spot | To be validated |
| Correlation Coefficient (r²) | > 0.995 | To be validated |
| Limit of Detection (LOD) | To be determined | To be validated |
| Limit of Quantification (LOQ) | To be determined | To be validated |
| Precision (%RSD) | < 2% | To be validated |
| Accuracy (% Recovery) | 98 - 102% | To be validated |
Note: The quantitative parameters listed above are based on typical values for HPTLC analysis of similar compounds and must be established through a formal method validation study for this compound.
Mandatory Visualizations
Caption: Experimental workflow for TLC/HPTLC identification of this compound.
Caption: Logical relationship of components in the TLC separation of this compound.
Conclusion
The described TLC/HPTLC method provides a reliable and efficient approach for the identification of this compound in various samples. The protocol is based on established analytical techniques for triterpenoids and can be readily implemented in a laboratory setting. For quantitative analysis, a full method validation according to ICH guidelines is recommended to determine the linearity, accuracy, precision, and sensitivity of the assay for this compound. This application note serves as a comprehensive guide for researchers and professionals involved in the quality control and development of products containing this compound.
Application Notes and Protocols for Microwave-Assisted Extraction of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminolic acid, a pentacyclic triterpenoid, is a bioactive compound found in various medicinal plants, notably in the genus Terminalia, including Terminalia arjuna. It shares structural similarities with other significant triterpenoids like arjunic acid and arjunolic acid, and is recognized for its potential therapeutic properties, particularly its anti-inflammatory effects. These properties make it a compound of interest for researchers in drug discovery and development.
This document provides detailed application notes and protocols for the efficient extraction of this compound from plant matrices using Microwave-Assisted Extraction (MAE). MAE is a modern and efficient extraction technique that offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields.[1][2]
Principle of Microwave-Assisted Extraction
Microwave-Assisted Extraction utilizes microwave energy to heat the solvent and plant sample, leading to the partitioning of analytes from the sample matrix into the solvent. The process is based on the direct interaction of microwaves with polar molecules in the solvent and the moisture present within the plant cells. This rapid, localized heating creates pressure buildup inside the cells, leading to cell wall rupture and the enhanced release of target compounds into the surrounding solvent.
Application: Anti-inflammatory Research
This compound has demonstrated notable anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3][4] These cytokines are key mediators in the inflammatory cascade and are implicated in a wide range of inflammatory diseases. The ability of this compound to modulate these signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory drugs.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Terminolic Acid from Centella asiatica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of terminolic acid and other bioactive triterpenoids from Centella asiatica (L.) Urban, commonly known as Gotu Kola, using ultrasound-assisted extraction (UAE). This advanced extraction technique offers significant advantages over traditional methods, including higher efficiency, reduced processing time, and lower solvent consumption.[1][2]
Centella asiatica is a medicinal plant rich in pentacyclic triterpenoids, which are responsible for its wide range of therapeutic properties, such as wound healing, anti-inflammatory, and neuroprotective effects.[3][4][5] Among these compounds, this compound, along with asiaticoside, madecassoside, asiatic acid, and madecassic acid, is a key bioactive constituent.[3][4] UAE technology utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and enhancing the release of intracellular compounds into the solvent.[6][7] This document outlines optimized parameters and a step-by-step guide for laboratory-scale extraction and quantification of this compound.
Data Presentation: Quantitative Yields of Triterpenoids from Centella asiatica using Various Extraction Methods
The following table summarizes the quantitative yields of this compound and other major triterpenoids from Centella asiatica as reported in various studies. This allows for a comparative analysis of different extraction techniques and conditions.
| Plant Part | Extraction Method | Solvent | Key Parameters | This compound Yield | Other Triterpenoid Yields | Reference |
| Dried Powder (3.6 kg) | Supercritical Fluid Extraction with cosolvent | 95% Ethanol | 35 MPa, 60°C, 3 h | 0.307 ± 0.003% | Madecassoside: 0.655 ± 0.002%, Asiaticoside: 0.964 ± 0.005%, Madecassic acid: 0.426 ± 0.006%, Asiatic acid: 0.576 ± 0.003% | [2] |
| Leaves | Ultrasound-Assisted Extraction (UAE) | Methanol | Not specified | Not specified | Madecassoside: 8.21 mg/g, Asiaticoside: 7.82 mg/g, Madecassic acid: 4.44 mg/g, Asiatic acid: 3.38 mg/g | [8] |
| Not specified | Optimized UAE using Response Surface Methodology (RSM) | 80% Methanol | 200 W, 30 min | Not specified | Madecassoside: 83.14 mg/g DW, Asiaticoside: 19.71 mg/g DW | [1] |
| Leaves | Optimized UAE using RSM | 75% Ethanol | 87.5 W, 30 min, 20 mL solvent volume | Not specified | Asiaticoside: 37.56 ± 4.25 mg/g, Madecassoside: 16.91 ± 1.28 mg/g | [9] |
| Not specified | Ultrasound-Assisted Enzyme Extraction (UAEE) | 50% Ethanol with 0.2 mL cellulase | 60 W, 40 min, < 55°C | Not specified | Asiaticoside: 0.796 mg/mL | [6] |
| Leaves | UAE with Natural Deep Eutectic Solvent (NADES) | Betaine-levulinic acid (1:2 molar ratio) with 30% water | 140 W, 32 min, 36°C | Not specified | Asiaticoside: 229.92 ± 1.67 mg/g | [2] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a synthesis of optimized conditions reported in the literature for the extraction of triterpenoids from Centella asiatica.
a. Materials and Equipment:
-
Dried, powdered Centella asiatica leaves
-
Methanol or Ethanol (75-80% aqueous solution)
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system for analysis[10]
-
Reference standards for this compound and other triterpenoids
b. Sample Preparation:
-
Obtain high-quality, dried leaves of Centella asiatica.
-
Grind the leaves into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
Store the powder in an airtight container in a cool, dark, and dry place until use.
c. Extraction Procedure:
-
Weigh a specific amount of the powdered Centella asiatica (e.g., 1 gram).
-
Place the powder into a suitable extraction vessel (e.g., an Erlenmeyer flask).
-
Add the extraction solvent (e.g., 80% methanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the extraction parameters based on optimized conditions:
-
After sonication, remove the sample and allow it to cool to room temperature.
d. Post-Extraction Processing:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.
-
Dry the resulting crude extract completely (e.g., in a vacuum oven or by lyophilization).
-
Store the dried extract at -20°C for further analysis.
Protocol for Quantification of this compound by UPLC
a. Sample and Standard Preparation:
-
Accurately weigh the dried extract and dissolve it in a known volume of methanol to prepare a stock solution.
-
Prepare a series of standard solutions of this compound of known concentrations in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the UPLC system.
b. UPLC Conditions (based on a general method for triterpenoids[10]):
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 205 nm using a PDA detector
-
Injection Volume: 4 µL
c. Analysis:
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the sample extract solution.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the extract by comparing the peak area with the calibration curve.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for ultrasound-assisted extraction and analysis of this compound.
Caption: Putative signaling pathway for wound healing activity of this compound.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Extraction of Bioactive Compounds From Centella asiatica and Enlightenment of Its Utilization Into Food Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical components of Centella asiatica and their bioactivities. | Semantic Scholar [semanticscholar.org]
- 6. ikm.org.my [ikm.org.my]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted solvent extraction of phenolics, flavonoids, and major triterpenoids from Centella asiatica leaves: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
Investigating the Anti-inflammatory Potential of Terminolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminolic acid, a naturally occurring triterpenoid carboxylic acid, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory activity of this compound. While direct and extensive research on this compound is emerging, data from structurally similar compounds and established pharmacological assays provide a strong framework for its evaluation. These notes are intended to guide researchers in exploring its mechanisms of action and quantifying its anti-inflammatory efficacy.
I. Postulated Anti-inflammatory Mechanisms of this compound
Based on studies of related triterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
A. Inhibition of Pro-inflammatory Enzymes
This compound may inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 are hallmarks of inflammation.
B. Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of compounds structurally related to this compound have been attributed to the downregulation of major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including cytokines and chemokines.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
II. Quantitative Data on Related Compounds
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the anti-inflammatory activities of structurally similar triterpenoids, Arjunic Acid and Arjunolic Acid, isolated from Terminalia species. This data provides a benchmark for the expected potency of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Related Triterpenoids
| Compound | Assay | Cell Line | Stimulant | IC₅₀ (µM) | % Inhibition at 50 µM | Reference |
| Arjunic Acid | NO Production | Macrophages | LPS | 48.8 | >50% | [1][2] |
| Arjunolic Acid | NO Production | Macrophages | LPS | 38.0 | >50% | [1][2] |
| Arjunic Acid | iNOS Protein Expression | Macrophages | LPS | - | 54-69% | [1][2] |
| Arjunolic Acid | iNOS Protein Expression | Macrophages | LPS | - | 54-69% | [1][2] |
| Arjunic Acid | COX-2 Protein Expression | Macrophages | LPS | - | 33-37% | [1][2] |
| Arjunolic Acid | COX-2 Protein Expression | Macrophages | LPS | - | 33-37% | [1][2] |
Data presented is for comparative purposes and to guide experimental design for this compound.
III. Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the anti-inflammatory activity of this compound.
A. In Vitro Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the inhibition of NO production, a key inflammatory mediator, in macrophage cells.
References
Terminolic Acid's Role in Wound Healing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminolic acid, a pentacyclic triterpenoid found in medicinal plants such as Terminalia arjuna and Centella asiatica, has been identified as a constituent of extracts traditionally used for their wound healing properties.[1][2][3][4] While extensive research has focused on the wound healing effects of the broader extracts or more abundant triterpenoids like asiatic acid and madecassic acid, this compound is presumed to contribute to the overall therapeutic effect. This document provides an overview of the potential role of this compound in wound healing, drawing upon data from closely related compounds and outlining relevant experimental protocols to guide further research. Given the limited specific data on this compound, the information presented herein is largely based on studies of Asiatic Acid, a structurally similar and well-researched triterpenoid from Centella asiatica, and should be adapted and validated specifically for this compound.
Postulated Mechanism of Action
This compound, like other triterpenoids from Centella asiatica, is thought to promote wound healing through a multi-faceted approach involving the key phases of the healing cascade: inflammation, proliferation, and remodeling.[1][2][5] The proposed mechanisms include:
-
Anti-inflammatory Activity: Modulation of inflammatory responses to prevent excessive inflammation that can impede healing.[1][6]
-
Fibroblast Proliferation and Migration: Stimulation of dermal fibroblasts, the primary cells responsible for producing the extracellular matrix, to proliferate and migrate into the wound bed.[5][7]
-
Collagen Synthesis: Enhancement of collagen production, a critical component for providing tensile strength to the newly formed tissue.[1][8]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on Centella asiatica extracts and its major triterpenoid constituents, which can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Efficacy of Related Triterpenoids
| Compound/Extract | Assay | Cell Type | Concentration Range | Key Findings | Reference |
| Asiaticoside | Proliferation (MTT Assay) | Human Dermal Fibroblasts | 1-100 µg/mL | Dose-dependent increase in fibroblast proliferation. | [7] |
| Asiatic Acid | Collagen Synthesis | Human Dermal Fibroblasts | 10-50 µM | Significant increase in Type I collagen synthesis. | [8] |
| C. asiatica Extract | Anti-inflammatory | Macrophages | 1-10 µg/mL | Inhibition of pro-inflammatory cytokine release (TNF-α, IL-6). | [1] |
| Asiatic Acid | Antimicrobial | Clostridium difficile | 10-20 μg/mL | Minimum inhibitory concentrations. | [1] |
Table 2: In Vivo Wound Healing Studies with Centella asiatica Extracts
| Animal Model | Wound Type | Extract/Formulation | Treatment Duration | Key Outcomes | Reference |
| Rats | Excision Wound | 1% Aqueous Extract Gel | 24 days | Increased rate of wound contraction and epithelialization. | [3] |
| Diabetic Mice | Incision Wound | 0.2% Asiaticoside Cream | 14 days | Enhanced tensile strength of healed skin. | [7] |
| Rabbits | Burn Wound | C. asiatica Ointment | 21 days | Accelerated re-epithelialization and granulation tissue formation. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the wound healing potential of this compound. These are based on established methodologies used for similar compounds.[9][10][11]
Protocol 1: In Vitro Fibroblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.1%.
-
Replace the medium with 100 µL of the prepared this compound dilutions. Include a vehicle control (DMEM with DMSO) and a positive control (e.g., a known growth factor).
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vitro Scratch Wound Healing Assay
Objective: To assess the effect of this compound on fibroblast migration.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS
-
This compound stock solution
-
6-well cell culture plates
-
200 µL pipette tip
Procedure:
-
Seed HDFs into 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free DMEM containing various concentrations of this compound.
-
Capture images of the scratch at 0, 12, 24, and 48 hours using an inverted microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: In Vitro Collagen Synthesis Assay (Sirius Red)
Objective: To quantify the effect of this compound on collagen production by fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS
-
This compound stock solution
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.05 M NaOH
-
24-well cell culture plates
Procedure:
-
Seed HDFs in 24-well plates and grow to near confluence.
-
Treat the cells with various concentrations of this compound in DMEM for 48-72 hours.
-
Remove the medium and wash the cell layer with PBS.
-
Fix the cells with methanol for 15 minutes.
-
Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.
-
Wash unbound dye with 0.01 M HCl.
-
Elute the bound dye with 0.05 M NaOH.
-
Measure the absorbance of the eluted dye at 540 nm.
-
Normalize the results to the cell number or total protein content.
Signaling Pathways and Visualizations
The wound healing effects of triterpenoids from Centella asiatica are believed to be mediated through the modulation of key signaling pathways that regulate inflammation, cell proliferation, and matrix deposition.
TGF-β/Smad Signaling Pathway in Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of collagen synthesis. It is postulated that this compound, similar to Asiatic Acid, may activate this pathway, leading to increased collagen production.
Caption: Postulated activation of the TGF-β/Smad pathway by this compound.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the initial in vitro assessment of this compound's wound healing properties.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
While direct evidence for the role of this compound in wound healing is still emerging, its presence in traditionally used medicinal plants and its structural similarity to other active triterpenoids strongly suggest its therapeutic potential. The protocols and pathways outlined in this document provide a framework for researchers to systematically investigate the efficacy and mechanism of action of this compound in wound healing. Further studies are warranted to isolate and characterize the specific effects of this compound and to validate its potential as a novel wound healing agent.
References
- 1. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound healing activity of Centella asiatica - J Nutr Metab Health Sci [jnmhs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Potential of Centella asiatica and Its Triterpenes: A Review [frontiersin.org]
- 7. Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts | Universa Medicina [univmed.org]
- 8. Stimulation of collagen synthesis in fibroblast cultures by a triterpene extracted from Centella asiatica. | Semantic Scholar [semanticscholar.org]
- 9. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Promise of Terminolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Terminolic acid, a naturally occurring pentacyclic triterpenoid carboxylic acid, has emerged as a compound of significant interest in oncology research. Exhibiting a range of biological activities, its potential as an anticancer agent is being actively explored. These application notes provide a comprehensive overview of the current understanding of this compound's anticancer effects, detailing its mechanisms of action and providing standardized protocols for its investigation.
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-pronged approach, targeting key cellular processes involved in tumor growth and progression. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.
Induction of Apoptosis
This compound has been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade initiated by this compound involves both intrinsic and extrinsic pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.
Figure 1: Proposed intrinsic apoptotic pathway induced by this compound.
Cell Cycle Arrest
Another significant anticancer mechanism of this compound is its ability to halt the cell cycle, thereby inhibiting the proliferation of cancer cells. It primarily induces cell cycle arrest at the G0/G1 or G2/M phases, depending on the cancer cell type. This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Figure 2: this compound induces cell cycle arrest at G0/G1 and G2/M phases.
Anti-Angiogenic Effects
This compound has demonstrated the potential to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. It is thought to exert this effect by downregulating the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
Modulation of Signaling Pathways
The anticancer effects of this compound are orchestrated through its influence on critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been suggested to inhibit this pathway, leading to decreased cancer cell viability.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway by this compound can contribute to its anticancer activity.
Figure 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of this compound and its related compounds against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Arjunolic Acid | MCF-7 (Breast) | MTT | ~20 µg/mL | [1][2] |
| Arjunolic Acid | MDA-MB-231 (Breast) | MTT | ~20 µg/mL | [1][2] |
| Arjunolic Acid | 4T1 (Murine Breast) | MTT | ~20 µg/mL | [1][2] |
| Asiatic Acid | A549 (Lung) | MTT | 21.66 µM (72h) | |
| Asiatic Acid | H1299 (Lung) | MTT | Not specified | [3] |
| Asiatic Acid | LLC (Lewis Lung Carcinoma) | MTT | Not specified | [3] |
| Ursolic Acid | B16F-10 (Melanoma) | Not specified | Not specified | [4] |
| Oleanolic Acid | Bovine Aortic Endothelial | Proliferation | 20 µM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and cell density.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of this compound.
Figure 4: General experimental workflow for evaluating the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines treated with this compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.[8]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bax, Bcl-2, caspases, cyclins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
24-well plates
-
This compound
Protocol:
-
Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.[9]
Conclusion and Future Directions
This compound demonstrates significant potential as a novel anticancer agent due to its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis through the modulation of key signaling pathways. The protocols outlined in these application notes provide a standardized framework for researchers to further investigate its therapeutic efficacy. Future studies should focus on in vivo models to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutic drugs, and optimize its delivery for improved bioavailability and targeted action. A deeper understanding of its molecular targets will be crucial for its development as a clinical candidate in the fight against cancer.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-angiogenic activity of triterpene acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. corning.com [corning.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the bioactivity of terminolic acid, a naturally occurring triterpenoid with therapeutic potential. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and antioxidant properties, along with insights into its potential mechanisms of action involving key signaling pathways.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound solutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µg/mL) of Plant Extract/Related Compound | Reference Compound | IC50 (µg/mL) of Reference |
| Oral Cancer (KB-1) | Not Specified | 30 (for Terminalia chebula extract) | - | - |
| Breast (AMJ13) | 72 | 8.455±3.02 (for terpene fraction) | Docetaxel | 14.51±0.77 |
| Esophageal (SK-GT-4) | 72 | 15.14±3.26 (for terpene fraction) | Docetaxel | 0.7125±0.084 |
Evaluation of Anti-inflammatory Activity: Protein Denaturation Inhibition Assay
Protein denaturation is a key event in inflammation. This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.45 mL of bovine serum albumin (5% aqueous solution) and 0.05 mL of this compound at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at 57°C for 3 minutes.
-
Cooling and Dilution: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each tube.
-
Absorbance Measurement: Measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined from a dose-response curve.[1]
Data Presentation:
| Plant Extract/Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| Terminalia mantaly 70% ethanol extract | 400 | 92.29 | 27.86 | Sodium Diclofenac | - |
| Lawsonia inermis leaves extract | - | - | 103.21 | Diclofenac | 86.75 |
| Rosa damascena flowers extract | - | - | 129.04 | Diclofenac | 86.75 |
| Aqueous Solanum aethiopicum leaf extract | - | - | 50.20 | Aspirin | 31.54 |
Assessment of Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix 1 mL of the DPPH solution with 1 mL of various concentrations of this compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value from the dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.
-
ABTS•+ Dilution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of this compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation:
| Assay | Plant Extract/Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| DPPH | Terminalia chebula fruit extract | 42.14 | - | - |
| DPPH | Lawsonia inermis leaves extract | 18.26 | - | - |
| ABTS | Gymnanthes lucida crude extract | - | - | - |
| ABTS | Gymnanthes lucida ethyl acetate fraction | - | - | - |
Signaling Pathway Analysis
This compound and related triterpenoids are known to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and PI3K/Akt pathways.
Experimental Workflow:
A common method to assess the impact on these pathways is through Western blotting to measure the protein expression levels of key signaling molecules.
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., macrophages for inflammation studies, cancer cell lines for anti-cancer studies) and treat with this compound at various concentrations for a specified duration.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for key proteins in the NF-κB (e.g., p65, IκBα, phospho-IκBα) and PI3K/Akt (e.g., Akt, phospho-Akt, mTOR) pathways.
-
Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is often observed in cancer.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
References
Terminolic Acid: Application Notes and Protocols for Therapeutic Agent Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction and Background
Terminolic acid, a pentacyclic triterpenoid found in medicinal plants such as Centella asiatica and Terminalia species, presents a promising scaffold for the development of novel therapeutic agents.[1][2] While extensive research has been conducted on its structural isomers and co-occurring triterpenoids like asiatic acid and madecassic acid, specific bioactivity data for isolated this compound remains limited. This document provides a comprehensive overview of the potential therapeutic applications of this compound, drawing upon the wealth of data available for structurally related compounds. The provided protocols and data tables serve as a foundational resource for initiating research into the pharmacological profile of this compound.
The primary known source of this compound is Centella asiatica (L.) Urban, a plant with a long history of use in traditional medicine for wound healing and cognitive enhancement.[3] The therapeutic effects of Centella asiatica extracts are largely attributed to their rich content of triterpenoids. These compounds, including this compound, are synthesized via the isoprenoid pathway in plants and are considered secondary metabolites with protective functions.[3]
II. Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of analogous triterpenoids, this compound is hypothesized to possess therapeutic potential in several key areas:
-
Wound Healing and Fibrosis: Triterpenoids from Centella asiatica are well-documented to promote wound healing by stimulating collagen synthesis and modulating the inflammatory response.[3][4][5][6] A key signaling pathway implicated in these effects is the Transforming Growth Factor-β (TGF-β)/Smad pathway.[7][8][9][10][11] Asiatic acid, a close analog of this compound, has been shown to inhibit liver fibrosis by blocking this pathway.[7][8][10] It is plausible that this compound exerts similar effects on extracellular matrix deposition and tissue remodeling.
-
Neuroprotection: Extracts of Centella asiatica and its constituent triterpenoids have demonstrated neuroprotective effects in various in vitro and in vivo models.[12][13][14][15][16] These effects are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as their ability to modulate signaling pathways crucial for neuronal survival and function.[12][14][15]
-
Anti-inflammatory Activity: The anti-inflammatory properties of Centella asiatica extracts are well-established.[5][17] The constituent triterpenoids are believed to contribute significantly to this activity, potentially through the inhibition of pro-inflammatory mediators.
-
Anticancer Potential: Various triterpenoids have been investigated for their cytotoxic effects against cancer cell lines.[18][19][20] For instance, asiatic acid has been shown to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells.[21][22][23] The potential for this compound to exhibit similar anticancer properties warrants investigation.
III. Quantitative Data for this compound and Related Triterpenoids
Due to a lack of specific studies on isolated this compound, this section presents quantitative bioactivity data for closely related triterpenoids from Centella asiatica. This information can guide dose-selection and assay development for future studies on this compound.
Table 1: Cytotoxicity of Centella asiatica Triterpenoids and Extracts against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 | Reference |
| Asiaticoside | MCF-7 (Breast Cancer) | MTT | 40 µM (at 48h) | [20][24] |
| Aqueous Extract of C. asiatica | B16F1 (Mouse Melanoma) | MTT | 698.0 µg/mL | [19] |
| Aqueous Extract of C. asiatica | MDA MB-231 (Human Breast Cancer) | MTT | 648.0 µg/mL | [19] |
| Aqueous Extract of C. asiatica | C6 (Rat Glioma) | MTT | 1000.0 µg/mL | [19] |
| Asiatic Acid | Nasopharyngeal Carcinoma (TW-01) | MTT | ~80 µM (at 48h) | [23] |
| Asiatic Acid | Nasopharyngeal Carcinoma (SUNE5-8F) | MTT | ~35 µM (at 48h) | [23] |
Table 2: Anti-inflammatory Activity of Centella asiatica Extracts
| Extract | Assay | Inhibition/Activity | Concentration | Reference |
| Methanolic Extract | HRBC Membrane Stabilization | 94.97% | 2000 µg/mL | [16] |
| Aqueous Extract | 5-Lipoxygenase Inhibition | Dose-dependent | - | [17] |
Table 3: Antioxidant Activity of Centella asiatica Extracts
| Extract | Assay | IC50/Activity | Reference |
| Aqueous Extract | DPPH Radical Scavenging | 31.25 µg/mL | [19] |
| Aqueous Extract | Reducing Potential Assay | Dose-dependent increase | [17] |
IV. Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound, adapted from methodologies used for related triterpenoids.
A. In Vitro Wound Healing "Scratch" Assay
This assay is used to evaluate the effect of a compound on cell migration, a crucial process in wound healing.[25][26][27][28]
1. Cell Culture:
- Culture human dermal fibroblasts (HDF) or keratinocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed cells into a 6-well plate and grow to a confluent monolayer.
- Create a "scratch" in the monolayer using a sterile p200 pipette tip.
- Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
- Replace the medium with fresh low-serum (e.g., 1% FBS) medium containing various concentrations of this compound (and appropriate vehicle controls).
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.
3. Data Analysis:
- Measure the width of the scratch at multiple points for each image.
- Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
- Percentage of Wound Closure = [ (Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width ] * 100
B. Collagen Synthesis Assay
This protocol determines the effect of this compound on collagen production by fibroblasts, a key aspect of wound healing and tissue repair.[3][6][22][29][30][31]
1. Cell Culture:
- Culture human dermal fibroblasts as described in the wound healing assay protocol.
2. Treatment:
- Seed fibroblasts in a 24-well plate and allow them to adhere and grow.
- Once the cells reach approximately 80% confluency, replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., TGF-β1) and a vehicle control.
- Incubate for 48-72 hours.
3. Collagen Quantification:
- Collect the cell culture supernatant.
- Quantify the amount of soluble collagen in the supernatant using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagens.
- Alternatively, quantify specific collagen types (e.g., Type I and Type III) using enzyme-linked immunosorbent assay (ELISA) kits.[29][30]
4. Data Analysis:
- Normalize the collagen concentration to the total protein content of the cell lysate from each well to account for differences in cell number.
- Express the results as a percentage of the vehicle control.
C. Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[32]
1. Cell Culture:
- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Assay Procedure:
- Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
3. Nitrite Quantification (Griess Assay):
- After the incubation period, collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves a two-step diazotization reaction.
- Mix an equal volume of supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a sodium nitrite standard curve.
4. Data Analysis:
- Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only control.
- Percentage of Inhibition = [ (NO in LPS control - NO in treated sample) / NO in LPS control ] * 100
D. Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of this compound on cell viability and to establish a non-toxic concentration range for other bioassays.[20][24]
1. Cell Culture:
- Culture the desired cell line (e.g., human dermal fibroblasts, cancer cell lines) in the appropriate medium.
2. Assay Procedure:
- Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- Replace the medium with fresh medium containing a range of concentrations of this compound.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).
3. Data Analysis:
- Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.
- Percentage of Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
- Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
V. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Hypothesized mechanism of this compound on the TGF-β/Smad signaling pathway.
Caption: Experimental workflow for the in vitro wound healing "scratch" assay.
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
VI. Conclusion and Future Directions
This compound represents an under-investigated natural product with significant therapeutic potential, inferred from the well-documented bioactivities of its structural analogs and the traditional use of its plant sources. The application notes and protocols provided herein offer a robust framework for initiating a comprehensive investigation into the pharmacological properties of this compound. Future research should focus on the isolation of pure this compound to facilitate definitive bioactivity screening. Key areas for investigation include its effects on wound healing, fibrosis, neuroinflammation, and cancer cell proliferation. Elucidation of its specific molecular targets and mechanisms of action will be critical in advancing its development as a potential therapeutic agent. Comparative studies with its isomers, asiatic acid and madecassic acid, will also be valuable in understanding the structure-activity relationships of this important class of triterpenoids.
References
- 1. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpene Composition and Bioactivities of Centella asiatica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Antioxidant Potency of Four Triterpenes of Centella asiatica against Oxidative Stress [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of collagen synthesis in fibroblast cultures by a triterpene extracted from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asiatic Acid Inhibits Liver Fibrosis by Blocking TGF-beta/Smad Signaling In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Asiatic Acid Isolated From Centella Asiatica Inhibits TGF-β1-induced Collagen Expression in Human Keloid Fibroblasts via PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asiaticoside suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Centella asiatica – Phytochemistry and mechanisms of neuroprotection and cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of neuroprotective properties of Centella asiatica (L.) Urb. and its therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mitoprotective Effects of Centella asiatica (L.) Urb.: Anti-Inflammatory and Neuroprotective Opportunities in Neurodegenerative Disease [frontiersin.org]
- 15. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative study on anti-oxidant and anti-inflammatory activities of Caesalpinia crista and Centella asiatica leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant and cytotoxic activities of Centella asiatica (L) Urb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of In-Vitro and Ex-Vivo Wound Healing Assays for the Investigation of Diabetic Wound Healing and Demonstration of a Beneficial Effect of a Triterpene Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A cassaine diterpene alkaloid, 3β-acetyl-nor-erythrophlamide, suppresses VEGF-induced angiogenesis and tumor growth via inhibiting eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. repo.uni-hannover.de [repo.uni-hannover.de]
- 29. researchgate.net [researchgate.net]
- 30. Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts | Universa Medicina [univmed.org]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. mdpi.com [mdpi.com]
Formulation of Terminolic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminolic acid, a pentacyclic triterpenoid found in various medicinal plants such as Terminalia species and Centella asiatica, has demonstrated significant anti-inflammatory properties.[1][2] Preclinical research indicates its potential as a therapeutic agent by inhibiting pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6.[1][3] However, its progression into in vivo studies is hampered by its poor aqueous solubility, a common challenge with many pentacyclic triterpenoids.[4][5][6] This characteristic leads to low bioavailability, limiting its therapeutic efficacy when administered orally.
These application notes provide a comprehensive guide to formulating this compound for in vivo research. We present detailed protocols for two effective formulation strategies: a lipid-based formulation, specifically a Self-Emulsifying Drug Delivery System (SEDDS), and a nanoparticle formulation. These methods are designed to enhance the solubility and bioavailability of this compound, enabling more reliable and reproducible in vivo studies.
Physicochemical Properties and Solubility Data
A thorough understanding of the physicochemical properties of this compound is critical for formulation development. As a hydrophobic compound, it is practically insoluble in water, which necessitates the use of solubility-enhancing techniques for effective in vivo delivery.
Table 1: Solubility Data for Asiatic Acid (as a proxy for this compound)
| Solvent/Excipient | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | --INVALID-LINK-- |
| Ethanol | ~10 mg/mL | --INVALID-LINK-- |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | --INVALID-LINK-- |
Formulation Strategies and Experimental Protocols
Based on the known challenges of formulating hydrophobic compounds like this compound, two primary strategies are recommended: Lipid-Based Formulations and Nanoparticle Formulations.
Lipid-Based Formulation: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][7][8][9][10] This in situ emulsification provides a large surface area for drug absorption, thereby enhancing bioavailability.
Experimental Protocol: Preparation of this compound SEDDS
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., sesame oil, corn oil, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL, Kolliphor RH 40), and co-solvents (e.g., propylene glycol, PEG 400, Transcutol HP).
-
Select an oil that shows good solubilizing capacity for this compound.
-
Select a surfactant and a co-solvent that are miscible with the chosen oil and can effectively emulsify it. A surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value (>12) is generally preferred for o/w emulsions.[8]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
To identify the optimal ratio of oil, surfactant, and co-solvent, construct a pseudo-ternary phase diagram.
-
Prepare mixtures of the surfactant and co-solvent (S/CoS mix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each S/CoS mix ratio, titrate the oil phase with the S/CoS mix in different weight ratios (from 9:1 to 1:9).
-
Visually observe the mixtures for clarity and homogeneity.
-
To each of these mixtures, add a small amount of water (or simulated gastric fluid) and observe the emulsification process. The region that forms a clear or slightly bluish, stable nanoemulsion is the desired self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent from the self-emulsifying region.
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a clear glass vial.
-
Add the pre-weighed this compound to the excipient mixture.
-
Gently heat the mixture to 40-60°C on a magnetic stirrer until the this compound is completely dissolved.
-
Vortex the mixture for 5-10 minutes to ensure homogeneity.
-
The resulting clear and uniform solution is the this compound-loaded SEDDS.
-
-
Characterization of the SEDDS:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS with water (e.g., 1:100) and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Zeta Potential: Measure the zeta potential of the diluted emulsion to assess its stability.
-
Drug Content: Determine the concentration of this compound in the SEDDS using a validated analytical method (e.g., HPLC-UV).
-
Table 2: Example of a Starting SEDDS Formulation for this compound
| Component | Function | Example Excipient | Concentration Range (% w/w) |
| Oil | Vehicle for drug | Sesame Oil | 20 - 40 |
| Surfactant | Emulsifier | Tween 80 | 30 - 60 |
| Co-solvent | Co-emulsifier/Solubilizer | Propylene Glycol | 10 - 30 |
Note: The optimal formulation must be determined experimentally.
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[4][5][6] The solvent evaporation method is a common technique for preparing polymeric nanoparticles for hydrophobic drugs.
Experimental Protocol: Preparation of this compound Nanoparticles
-
Materials:
-
This compound
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA)
-
Organic Solvent: Acetone or Dichloromethane
-
Aqueous Phase: Polyvinyl alcohol (PVA) solution (e.g., 1-2% w/v in deionized water)
-
-
Preparation of Nanoparticles:
-
Dissolve a specific amount of this compound and PLGA in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving PVA in deionized water.
-
Add the organic phase dropwise to the aqueous phase under constant stirring using a high-speed homogenizer.
-
Continue homogenization for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion by stirring at room temperature for several hours or by using a rotary evaporator under reduced pressure.
-
As the organic solvent evaporates, the PLGA precipitates, entrapping the this compound to form nanoparticles.
-
-
Purification and Collection of Nanoparticles:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000-20,000 rpm) to pellet the nanoparticles.
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and un-encapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable vehicle for in vivo administration (e.g., sterile saline or PBS).
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose or mannitol).
-
-
Characterization of Nanoparticles:
-
Particle Size, PDI, and Zeta Potential: Analyze the nanoparticle suspension using a DLS instrument.
-
Morphology: Visualize the shape and surface of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Determine the amount of this compound encapsulated within the nanoparticles. This can be done by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using an analytical method like HPLC-UV.
-
Table 3: Example of a Starting Nanoparticle Formulation for this compound
| Parameter | Value |
| This compound Concentration | 1-5 mg/mL in organic phase |
| PLGA Concentration | 10-50 mg/mL in organic phase |
| Organic Solvent | Acetone |
| Aqueous Phase | 1% (w/v) PVA solution |
| Homogenization Speed | 10,000 - 15,000 rpm |
Note: The optimal formulation parameters must be determined experimentally.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and characterization of this compound for in vivo studies.
Caption: General workflow for this compound formulation.
Proposed Anti-Inflammatory Signaling Pathway
This compound is proposed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates a potential mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
The successful in vivo evaluation of this compound hinges on overcoming its poor aqueous solubility. The formulation strategies presented here, namely SEDDS and nanoparticle encapsulation, offer viable and effective approaches to enhance its bioavailability. The detailed protocols provide a solid foundation for researchers to develop and characterize suitable formulations for their specific in vivo studies. It is imperative to conduct thorough physicochemical characterization to ensure the quality and reproducibility of the formulation, which is a prerequisite for obtaining reliable and meaningful in vivo data. Further investigation into the precise molecular mechanisms of this compound will be facilitated by the availability of these robust in vivo formulation strategies.
References
- 1. Cationic biopolymer decorated Asiatic Acid and Centella asiatica extract incorporated liposomes for treating early-stage Alzheimer’s disease: An In-vitro and In-vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijvets.com [ijvets.com]
- 6. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Extraction of Terminolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of terminolic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound from my extraction significantly lower than expected?
Potential Causes & Solutions:
-
Suboptimal Extraction Method: Conventional methods like maceration and Soxhlet extraction can be inefficient and time-consuming.[1][2] Prolonged exposure to high temperatures during Soxhlet extraction can also lead to the degradation of thermolabile compounds like this compound.[1]
-
Solution: Consider implementing modern, non-conventional extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE).[1][2] These methods can enhance extraction efficiency, reduce extraction time, and minimize thermal degradation.[1][2] For instance, UAE has been shown to yield a higher concentration of terpenoids compared to Soxhlet and maceration.[1]
-
-
Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for maximizing the yield of triterpenoids.
-
Solution: A binary solvent system, such as a 40:60 ethanol-water mixture, has been reported to provide a better yield than using either solvent alone.[1] Methanol is also a commonly used solvent for extracting triterpenes.[3][4] Experiment with different solvent ratios to optimize the extraction of this compound from your specific plant material.
-
-
Poor Plant Material Quality: The concentration of this compound can vary significantly depending on the plant source, geographical location, and harvest time.
-
Solution: Ensure the use of high-quality, properly identified raw plant material. If possible, source material from regions known to produce plants with high triterpene content.
-
-
Inefficient Cell Wall Disruption: The rigid cell walls of plant material can hinder solvent penetration and the release of intracellular bioactive compounds.
-
Solution: Proper pretreatment of the plant material is essential. Drying and grinding the plant material to a fine powder increases the surface area for solvent interaction.[5]
-
Question 2: I am observing degradation of this compound during the extraction process. How can I prevent this?
Potential Causes & Solutions:
-
High Extraction Temperatures: this compound, like many other triterpenes, is susceptible to thermal degradation at elevated temperatures.[1]
-
Extended Extraction Times: Prolonged exposure to solvents and heat, even at moderate temperatures, can contribute to compound degradation.[1]
-
Solution: Optimize the extraction time for your chosen method. Non-conventional methods like MAE can significantly reduce extraction times to as little as a few minutes, compared to hours or days for conventional methods.[2]
-
Question 3: My purified this compound sample shows impurities in the final analysis. What are the likely sources and how can I improve purity?
Potential Causes & Solutions:
-
Co-extraction of Similar Compounds: Plant extracts are complex mixtures containing numerous compounds with similar polarities to this compound, which can be challenging to separate.
-
Solution: Implement a multi-step purification strategy. Following initial extraction, techniques like column chromatography with an appropriate adsorbent resin can be effective.[6] A subsequent recrystallization step using a solvent mixture (e.g., water and an alcoholic solvent) can further enhance purity by leveraging differences in solubility.[6]
-
-
Interference in Analytical Methods: In analytical techniques like HPLC-UV, other compounds in the extract might absorb at similar wavelengths, leading to interfering peaks.[7]
-
Solution: Utilize a more selective detection method. Charged Aerosol Detection (CAD) in HPLC can provide a more uniform response for non-volatile analytes and reduce baseline interference compared to low-wavelength UV detection.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
This compound is a pentacyclic triterpenoid found in several medicinal plants. The most common sources include Terminalia arjuna, where it is a significant bioactive constituent of the bark, and Centella asiatica (Gotu Kola).[8][9][10]
Q2: What is the typical yield of this compound from plant material?
The yield of this compound can vary. For example, in Centella asiatica, the this compound content has been reported to be approximately 0.307 ± 0.003%.[1] The yield is highly dependent on the plant species, geographical source, and the extraction method employed.
Q3: How can I accurately quantify the amount of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative determination of this compound.[3][4] A reversed-phase C18 column is typically used with a gradient mobile phase, and detection is often performed using a UV detector at a low wavelength (around 206 nm) or a Charged Aerosol Detector (CAD) for improved baseline and reduced interference.[3][4][7]
Q4: What are the storage conditions for purified this compound?
To prevent degradation, purified this compound should be stored in a sealed container, protected from moisture and light. For long-term storage (up to 6 months), it is recommended to store it at -80°C. For shorter periods (up to 1 month), storage at -20°C is suitable.[11]
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Triterpenoids (including this compound)
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield of Triterpenoids | Key Advantages | Key Disadvantages |
| Maceration | 24 - 72 hours | High | Low to Moderate | Simple, low initial cost | Time-consuming, inefficient[2] |
| Soxhlet Extraction | 6 - 36 hours | High | Moderate | Continuous extraction | Potential for thermal degradation[1][2] |
| Ultrasound-Assisted Extraction (UAE) | 10 - 60 minutes | Low to Moderate | High | Fast, efficient, suitable for thermolabile compounds[2] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 2 - 15 minutes | Low | High | Very fast, low solvent usage[2] | Potential for localized heating and degradation if not optimized[1] |
| Supercritical Fluid Extraction (SFE) | 30 - 120 minutes | None (uses CO2) | High | "Green" method, high purity of extracts | High initial investment |
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Recommended Conditions |
| Stationary Phase (Column) | Phenomenex Aqua 5µm C18 (200 Å)[3][4] |
| Mobile Phase | Gradient of Water (0.1% TFA), Acetonitrile (0.1% TFA), and Methyl tert-butyl ether (0.1% TFA)[3][4] |
| Detection | UV at 206 nm or Charged Aerosol Detector (CAD)[3][4][7] |
| Limit of Detection (LOD) | As low as 0.01 µg/ml[3][4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material (e.g., Terminalia arjuna bark or Centella asiatica leaves) at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of a 40:60 ethanol-water solvent mixture.[1]
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100-250 W for 30-60 minutes at a controlled temperature (e.g., 25-40°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography using silica gel or a suitable adsorbent resin for the separation of triterpenoids.
-
Elute with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing pure this compound and concentrate to dryness.
-
Protocol 2: HPLC Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the dried plant extract and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution program using solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 206 nm or CAD.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. Extraction of Bioactive Compounds From Centella asiatica and Enlightenment of Its Utilization Into Food Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Navigating the Challenges: Current Issues and Future Directions in Plant Extraction [greenskybio.com]
- 6. US9487552B2 - Method for preparing an extract of centella asiatica - Google Patents [patents.google.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. wjpmr.com [wjpmr.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C30H48O6 | CID 12314613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPLC Analysis of Terminolic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) peak resolution for Terminolic Acid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving optimal HPLC peak resolution for this compound?
A1: The main challenges in the HPLC analysis of this compound, a triterpenoid, include its structural similarity to other compounds in natural extracts, such as its isomer Madecassic Acid, which can lead to co-elution.[1] Additionally, as an acidic compound, it is prone to peak tailing due to interactions with the stationary phase.[2][3] Because this compound lacks a strong UV chromophore, detection is often performed at low wavelengths (around 205-210 nm), which can result in sloping baselines and interference from other components that absorb more strongly.[4][5]
Q2: What type of HPLC column is generally recommended for this compound analysis?
A2: Reversed-phase (RP) C18 columns are most commonly used and effective for the separation of this compound and other triterpenes.[1][4] Columns with high-purity silica and proper end-capping are recommended to minimize interactions with residual silanol groups, which is a primary cause of peak tailing for acidic compounds.[3][6] For complex separations, columns packed with smaller particles can provide higher efficiency and better resolution.[7]
Q3: Why is the mobile phase pH critical for the analysis of this compound?
A3: The mobile phase pH is crucial because it controls the ionization state of this compound and the residual silanol groups on the silica-based stationary phase.[2][8] Operating at a pH well below the pKa of this compound (and the silanols) ensures that both are in their non-ionized forms. This minimizes secondary ionic interactions that lead to peak tailing and improves peak shape and reproducibility.[2][9] Typically, acidic modifiers like trifluoroacetic acid (TFA) or phosphoric acid are added to the mobile phase to maintain a low pH.[4][10]
Troubleshooting Guide
Problem: Significant Peak Tailing
Q: My chromatogram for this compound shows a tailing peak. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue when analyzing acidic compounds like this compound. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase. The following workflow can help you diagnose and resolve the issue.
Caption: Workflow for troubleshooting peak tailing.
Detailed Steps:
-
Mobile Phase pH: The most common cause of tailing for acidic compounds is the interaction with ionized silanol groups on the silica packing.[3] Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) protonates these silanols, minimizing these secondary interactions.[2][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[2] If all peaks in the chromatogram exhibit tailing, this is a likely cause. Try reducing the sample concentration or the injection volume.[6]
-
Column Contamination/Degradation: Accumulation of strongly retained matrix components can create active sites at the column inlet, causing peak distortion.[9] Voids or channels in the packing bed can also lead to tailing.[2] First, try flushing the column with a strong solvent. If the problem persists, installing a guard column can protect the analytical column from contaminants. As a final step, the column may need to be replaced.[6]
-
Buffer Concentration: Insufficient buffer concentration can lead to inconsistent pH control across the column, causing peak shape issues.[3] Ensure the buffer concentration is adequate, typically in the 10-25 mM range.[3]
Problem: Poor Peak Resolution
Q: I am unable to separate this compound from a closely eluting peak. How can I improve the resolution?
A: Achieving baseline separation between structurally similar compounds requires optimizing the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[7][11]
Caption: Key factors for optimizing HPLC peak resolution.
Detailed Steps:
-
Change Selectivity (α): This is often the most effective way to improve resolution.[11]
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter the elution order and improve separation due to different solvent properties.[12]
-
Mobile Phase pH: A small adjustment in pH can change the ionization of analytes and thus their interaction with the stationary phase, which can significantly impact selectivity.[12]
-
Stationary Phase: Changing to a column with a different stationary phase (e.g., C8, Phenyl) provides a different separation mechanism and is a powerful tool if mobile phase adjustments are insufficient.[13]
-
-
Increase Efficiency (N): Higher efficiency results in narrower, sharper peaks, which are easier to resolve.[7]
-
Column Particle Size: Using a column with smaller particles (e.g., 3 µm instead of 5 µm) increases efficiency, though it may also increase backpressure.[7]
-
Column Length: A longer column provides more theoretical plates and can improve resolution, but at the cost of longer analysis times.[11]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but this also extends the run time.[14]
-
-
Optimize Retention Factor (k): Increasing the retention time of the analytes can provide more opportunity for separation.
-
Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve the resolution of early-eluting peaks.[11] An ideal retention factor (k) is generally between 2 and 10.[12]
-
Quantitative Data Summary
The following tables summarize typical starting parameters for HPLC method development for this compound and related triterpenoids, based on published methods.
Table 1: Recommended HPLC Column and Mobile Phase Parameters
| Parameter | Recommendation | Rationale & Reference |
| Stationary Phase | Reversed-Phase C18 (5 µm, 3 µm, or sub-2 µm) | Most common for triterpenoid separation, providing good hydrophobic retention.[1][4] |
| Column Dimensions | 4.6 mm x 150 mm or 4.6 mm x 250 mm | Standard dimensions offering a balance of resolution and analysis time. |
| Mobile Phase A | Water with acidic modifier (e.g., 0.1% TFA, 0.1-0.2% Phosphoric Acid) | Acidic pH is critical to suppress ionization and prevent peak tailing.[4][15] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape.[12] |
| Elution Mode | Gradient | Often necessary for complex samples containing compounds with a wide range of polarities.[4][5] |
| pH Control | Adjust mobile phase to pH ~2.5-4.0 | Ensures this compound is in its non-ionized form for better peak shape.[1][2] |
Table 2: Typical Instrumental Parameters
| Parameter | Setting | Rationale & Reference |
| Flow Rate | 0.7 - 1.0 mL/min | A standard flow rate for 4.6 mm ID columns. Can be optimized to improve resolution.[16][17] |
| Column Temperature | 20 - 35 °C | Temperature can affect viscosity and selectivity. Higher temperatures can reduce run times but may decrease the resolution of some isomers.[16] |
| Detection Wavelength | 205 - 210 nm (UV/PDA) | Triterpenes like this compound have poor chromophores, requiring detection at low UV wavelengths.[4][5] |
| Injection Volume | 10 - 20 µL | Should be optimized to avoid column overload while ensuring adequate detector response.[16] |
Experimental Protocols
Protocol: Isocratic HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrument.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade water (e.g., Milli-Q)
-
Phosphoric Acid (H₃PO₄) or Trifluoroacetic Acid (TFA)
-
0.45 µm syringe filters
2. Standard Solution Preparation:
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in 10.0 mL of methanol to create a 100 µg/mL stock solution.
-
Sonicate for 5-10 minutes to ensure complete dissolution.[5]
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-50 µg/mL).
3. Sample Preparation (from plant extract):
-
Accurately weigh about 250 mg of the dried plant extract into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10-15 minutes.[5]
-
Allow the solution to cool to room temperature, then dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter into an HPLC vial before injection to remove particulates.[5]
4. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Acetonitrile and an aqueous solution of 0.2% phosphoric acid. A common starting ratio is 20:80 (v/v).[15]
-
Adjust the final pH to approximately 3.0 if necessary.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.[18]
5. HPLC Instrument Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.2% Phosphoric Acid (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector: PDA/UV at 206 nm[4]
-
Run Time: 30 minutes (adjust as needed to ensure complete elution)
6. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to check for system contaminants.
-
Inject the standard solutions to establish retention time and peak area response.
-
Inject the prepared sample solutions for analysis.
References
- 1. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. hplc.eu [hplc.eu]
- 4. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. HPLC 疑難排解指南 [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mastelf.com [mastelf.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. auroraprosci.com [auroraprosci.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Simultaneous analysis of five triterpenes in Centella asiatica by high performance liquid chromatography with cyclodextrins as the mobile phase additives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] HPLC method for determination of acetylated arjunolic acid - a derivative of arjunolic acid from Terminalia arjuna and their antioxidant activity. | Semantic Scholar [semanticscholar.org]
- 18. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Quantification of Terminolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Terminolic Acid, with a special focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a pentacyclic triterpenoid compound often isolated from medicinal plants such as Terminalia species and Centella asiatica.[1][2] Its quantification is crucial for the standardization of herbal products, pharmacokinetic studies, and for understanding its therapeutic potential, which includes anti-inflammatory and neuroprotective effects.[3][4]
Q2: What are the common analytical techniques for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique for the quantification of this compound and other triterpenoids.[5] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for complex biological matrices.[6]
Q3: What is a "matrix effect" and how does it affect this compound quantification?
A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[7] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[8] Biological samples (e.g., plasma, urine) and herbal extracts are complex matrices that are prone to causing significant matrix effects.[8]
Q4: How can I minimize matrix effects during sample preparation?
Effective sample preparation is key to minimizing matrix effects. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method for removing proteins from plasma samples, often using acetonitrile or methanol.[9][10]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples by passing the sample through a solid sorbent that retains the analyte or the interferences.[11][12][13]
Q5: Which sample preparation technique is best for this compound?
The choice of technique depends on the matrix and the required sensitivity. For plasma samples, a combination of protein precipitation followed by SPE can provide a very clean extract. For herbal extracts, SPE is highly recommended to remove complex matrix components.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. pH of the mobile phase is not optimal. | 1. Replace the analytical column. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Inconsistent Retention Times | 1. Air bubbles in the pump. 2. Leak in the LC system. 3. Inconsistent mobile phase composition. | 1. Purge the pump to remove air bubbles. 2. Check all fittings for leaks. 3. Prepare fresh mobile phase and ensure proper mixing. |
| High Backpressure | 1. Clogged column frit or guard column. 2. Particulate matter in the sample. 3. Precipitated buffer in the system. | 1. Replace the guard column or reverse-flush the analytical column (if recommended by the manufacturer). 2. Filter all samples before injection. 3. Flush the system with water to dissolve any precipitated salts. |
| Low Signal Intensity or No Peak | 1. Ion suppression due to matrix effects. 2. Incorrect MS/MS transition parameters. 3. Low extraction recovery. | 1. Improve sample cleanup using SPE. Dilute the sample if sensitivity allows. 2. Optimize the precursor and product ion masses and collision energy for this compound. 3. Optimize the extraction procedure to improve recovery. |
| High Signal Intensity in Blank Samples (Carryover) | 1. Contamination of the autosampler. 2. Strong analyte adsorption to the column or tubing. | 1. Use a stronger needle wash solution in the autosampler. 2. Include a blank injection with a strong solvent after high-concentration samples. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in human plasma, incorporating best practices for minimizing matrix effects.
1. Sample Preparation (Protein Precipitation followed by SPE)
-
Protein Precipitation:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a this compound standard. A hypothetical transition would be m/z 503.3 -> [Fragment Ion 1], m/z 503.3 -> [Fragment Ion 2].
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrants.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Assessment of Matrix Effect
This protocol is based on the guidelines from the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[7]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract blank plasma from at least six different sources as described in Protocol 1. Spike the extracted blank matrix with this compound at the same low and high concentrations as in Set A.
-
Set C (Pre-extraction Spike): Spike blank plasma from the same six sources with this compound at the same low and high concentrations before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Evaluate the Matrix Effect:
-
The coefficient of variation (CV%) of the matrix factor from the different sources should be ≤15%.
-
An MF value of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.
-
Quantitative Data Summary
The following tables present hypothetical validation data for a this compound assay, structured according to FDA guidelines. This data is for illustrative purposes and should be generated for each specific assay.
Table 1: Matrix Effect and Recovery Data
| Concentration Level | Matrix Source | Peak Area (Set A) | Peak Area (Set B) | Peak Area (Set C) | Matrix Factor (MF) | Recovery (RE) % |
| Low QC | 1 | 50,123 | 48,950 | 45,670 | 0.98 | 93.3 |
| 2 | 50,123 | 51,230 | 47,890 | 1.02 | 93.5 | |
| 3 | 50,123 | 49,870 | 46,540 | 0.99 | 93.3 | |
| 4 | 50,123 | 47,650 | 44,560 | 0.95 | 93.5 | |
| 5 | 50,123 | 52,340 | 48,990 | 1.04 | 93.6 | |
| 6 | 50,123 | 50,670 | 47,340 | 1.01 | 93.4 | |
| Mean | 50,123 | 50,118 | 46,832 | 1.00 | 93.4 | |
| %CV | 3.5% | 3.6% | 3.5% | 0.1% | ||
| High QC | 1 | 505,678 | 498,760 | 465,890 | 0.99 | 93.4 |
| 2 | 505,678 | 512,340 | 479,870 | 1.01 | 93.7 | |
| 3 | 505,678 | 501,230 | 468,900 | 0.99 | 93.6 | |
| 4 | 505,678 | 489,760 | 458,900 | 0.97 | 93.7 | |
| 5 | 505,678 | 520,980 | 487,650 | 1.03 | 93.6 | |
| 6 | 505,678 | 508,760 | 475,980 | 1.01 | 93.6 | |
| Mean | 505,678 | 505,305 | 472,865 | 1.00 | 93.6 | |
| %CV | 2.3% | 2.3% | 2.3% | 0.1% |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 | 10.2 |
| Low | 3 | 2.90 | 96.7 | 6.2 | 7.8 |
| Medium | 50 | 51.5 | 103.0 | 4.5 | 5.9 |
| High | 150 | 147.5 | 98.3 | 3.8 | 5.1 |
Visualizations
Experimental Workflow
References
- 1. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centella asiatica – Phytochemistry and mechanisms of neuroprotection and cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Potential of Centella asiatica and Its Triterpenes: A Review [frontiersin.org]
- 4. Therapeutic Potential of Centella asiatica and Its Triterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults [frontiersin.org]
- 6. Determination of mycophenolic acid in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry and its pharmacokinetic application in kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Improving the yield of Terminolic Acid from natural sources
Technical Support Center: Maximizing Terminolic Acid Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction and purification of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a pentacyclic triterpenoid known for various pharmacological activities.[1] Its primary natural sources include plants from the Terminalia genus, particularly Terminalia arjuna (in the stem bark and roots), and Centella asiatica (Gotu Kola), where it is found alongside other structurally similar triterpenoids.[2][3]
Q2: Which part of the plant generally contains the highest concentration of this compound and related triterpenoids?
A2: In Centella asiatica, the leaves have been found to contain the highest total amount of pentacyclic triterpenes (19.5 mg/g dry powder) compared to other parts like stolons, petioles, or roots.[4] For Terminalia arjuna, the stem bark is most commonly cited as being rich in these compounds.[2]
Q3: How do geographical location and harvest time affect the yield?
A3: The concentration of triterpenoids, including this compound, can vary significantly based on the cultivation location and the time of harvest.[4] For example, studies on Centella asiatica in Thailand showed that plants collected from one region had the highest triterpenoid content when harvested in March (37.2 mg/g), while those from another region peaked in December (37.4 mg/g).[4] Environmental factors like humidity, temperature, and altitude play a crucial role in the biosynthesis of these secondary metabolites.[5]
Q4: Can nutrient management or agricultural practices influence the yield?
A4: Yes, agricultural practices can significantly impact the yield. Studies on Centella asiatica have shown that the application of Farm Yard Manure (FYM) and specific ratios of NPK (Nitrogen, Phosphorus, Potassium) fertilizers can markedly increase the content of certain triterpenoid acids and the overall herbage yield.[6] The synergistic effect of beneficial microbes and nutrients can enhance the production of these bioactive compounds.[7]
Troubleshooting Guide
Problem 1: Low overall yield of the crude extract.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Extraction Method | Conventional methods like maceration or Soxhlet extraction can be time-consuming and may have lower efficiency.[3] Consider switching to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to increase yield and reduce extraction time.[3][8] |
| Inappropriate Solvent Choice | The polarity of the solvent is critical. For triterpenoids, methanol, ethanol, or aqueous mixtures of these alcohols are commonly used.[3] A binary solvent system (e.g., 40:60 ethanol-water) may yield better results than a pure solvent.[3] |
| Incorrect Plant Material | Ensure you are using the correct plant part (e.g., leaves for C. asiatica, bark for T. arjuna). The age of the plant and the season of harvest can also dramatically affect the concentration of active compounds.[4] |
| Suboptimal Extraction Parameters | For any given method, parameters like temperature, extraction time, and solvent-to-solid ratio must be optimized. Prolonged extraction at high temperatures can degrade thermolabile compounds.[9] |
Problem 2: Difficulty in separating this compound from its isomers (e.g., Madecassic Acid).
| Potential Cause | Troubleshooting Suggestion |
| Co-elution in Chromatography | This compound and Madecassic Acid are structural isomers, making them very difficult to separate using standard reversed-phase HPLC.[10] |
| Resolution Enhancement | A specialized HPLC method using beta-cyclodextrin (β-CD) as a mobile phase additive has been developed to successfully separate these isomers. The β-CD forms inclusion complexes with the isomers to different extents, allowing for their separation on a C18 column. Increasing the β-CD concentration in the mobile phase can improve resolution.[10] |
Problem 3: Degradation of this compound during processing.
| Potential Cause | Troubleshooting Suggestion |
| High Temperatures | Triterpenoids can be sensitive to heat. Avoid prolonged exposure to high temperatures during extraction and solvent evaporation.[9] Use of techniques like rotary evaporation under vacuum at a lower temperature (e.g., 40-50°C) is recommended. |
| Oxidative Stress | The presence of oxygen and light can lead to degradation. Store extracts and purified compounds in amber-colored vials, under an inert atmosphere (like nitrogen or argon) if possible, and at low temperatures. |
Quantitative Data on Triterpenoid Yield
Table 1: Comparison of Triterpenoid Content in Different Parts of Centella asiatica
| Plant Part | Total Pentacyclic Triterpenes (mg/g of dry powder) |
| Leaves | 19.5 |
| Stolons | 10.9 |
| Petioles | 10.1 |
| Flowers | 8.8 |
| Nodes with Roots | 8.2 |
| Fruits | 5.8 |
| Data sourced from a study on C. asiatica in Thailand.[4] |
Table 2: Efficacy of Different Extraction Methods for Centella asiatica
| Extraction Method | Key Bioactive Compounds Recovered | Notes |
| Maceration | Triterpenoids, Saponins, Flavonoids | Simple but can be slow and require large solvent volumes.[3] |
| Soxhlet Extraction | Polyphenols, Flavonoids, Saponins | More efficient than maceration but uses high temperatures which may degrade compounds.[3] |
| Ultrasound-Assisted (UAE) | Terpenoids (0.34%), Saponins (0.47%), Flavonoids (0.11%) | Higher yield than Soxhlet and maceration; suitable for thermolabile compounds.[3] |
| Microwave-Assisted (MAE) | Phenolic Compounds, Saponins | Rapid and efficient, with reduced solvent consumption. A 26% increase in TPC was observed compared to traditional methods.[3] |
| Yield percentages are examples from specific studies and will vary based on exact conditions.[3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Centella asiatica
-
Sample Preparation:
-
Wash the collected plant material (leaves are recommended) thoroughly with water to remove debris.
-
Dry the material in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.
-
-
Extraction:
-
Place a known amount of the dried powder (e.g., 10 g) into an Erlenmeyer flask.
-
Add the extraction solvent. A betaine-based Natural Deep Eutectic Solvent (NADES) or a 40:60 ethanol-water mixture is effective.[3][9] Use a liquid-to-solid ratio of approximately 49 mL/g.[9]
-
Place the flask in an ultrasonic bath.
-
Set the extraction parameters. Optimal conditions can be around 140 W ultrasound power, a temperature of 36°C, and an extraction time of 32 minutes.[9]
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at 40°C.
-
-
Drying and Storage:
-
Dry the resulting crude extract completely in a vacuum desiccator.
-
Store the dried extract at 4°C in an airtight, light-protected container.
-
Protocol 2: HPLC Analysis for Separation of this compound and Madecassic Acid
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of methanol and water (e.g., 65:35 v/v).[10]
-
Add beta-cyclodextrin (β-CD) to the mobile phase. The concentration should be optimized, as higher concentrations generally improve resolution.[10]
-
Adjust the pH of the mobile phase to approximately 4.0 using a suitable acid (e.g., phosphoric acid).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of authentic standards of this compound and Madecassic Acid in methanol.
-
Prepare the crude extract or sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution.
-
Identify and quantify this compound in the sample by comparing the retention time and peak area with the standard curve.
-
Visualizations: Pathways and Workflows
Caption: Key steps in the biosynthesis of this compound.
Caption: From raw plant material to purified this compound.
Caption: A decision tree for diagnosing low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the content of pentacyclic triterpenes in Centella asiatica raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accession in Centella asiatica; Current Understanding and Future Knowledge - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. Variability in yield and phytochemicals content in mandukapanri (Centella asiatica) as influenced by nutrient management | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Bioactive Compounds From Centella asiatica and Enlightenment of Its Utilization Into Food Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Terminolic Acid Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Terminolic Acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents. Like many other pentacyclic triterpenoids, this compound is susceptible to degradation under harsh environmental conditions.
Q2: In which solvents is this compound most stable?
A2: While specific stability data for this compound in a wide range of solvents is limited, related triterpenoids exhibit better stability in aprotic solvents and alcohols of lower polarity. For aqueous solutions, stability is highly pH-dependent. It is recommended to perform preliminary stability studies in your specific solvent system.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: Based on stability studies of similar compounds, acidic to neutral pH conditions (pH 5.8-7.0) are generally recommended for aqueous solutions of this compound to minimize degradation. Alkaline conditions (pH > 8) have been shown to accelerate the degradation of related triterpenes.[1]
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures accelerate the degradation of this compound.[2] For long-term storage, it is recommended to keep solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures and protected from light.[1]
Q5: Is this compound sensitive to light?
A5: Yes, exposure to light, particularly UV light, can induce photodegradation. It is crucial to store solutions of this compound in amber vials or otherwise protected from light to prevent the formation of degradation products.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | - Verify the pH of your solution. - Ensure the solution was stored at the recommended temperature and protected from light. - Prepare fresh solutions for analysis. - Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity | Degradation of this compound | - Re-evaluate your storage conditions (temperature, light exposure, pH). - Analyze the purity of your sample using a validated stability-indicating HPLC method. - Consider reformulating with stabilizing excipients if necessary. |
| Precipitation in the solution | Poor solubility or degradation leading to insoluble products | - Confirm the solubility of this compound in your chosen solvent at the desired concentration. - Filter the solution through a 0.22 µm filter before use. - If degradation is suspected, analyze the precipitate to identify its composition. |
| Color change in the solution | Oxidation or formation of chromophoric degradation products | - Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. - Add antioxidants to the formulation if compatible with your experimental design. - Investigate the identity of the colored species. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C and analyze samples at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature and analyze samples at 1, 2, 4, and 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the stock solution at 70°C in a temperature-controlled oven.
-
Analyze samples at 1, 2, 5, and 7 days.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze samples at appropriate time points. A control sample should be kept in the dark.
-
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of this compound remaining and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is a starting point for the development of a validated HPLC protocol to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time to elute this compound and its degradation products. A suggested starting point is 90% A to 10% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 206 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours at 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 hours at RT | 18.5% | 3 |
| 3% H₂O₂ | 24 hours at RT | 12.8% | 2 |
| Thermal (70°C) | 7 days | 9.5% | 1 |
| Photolytic | 1.2 million lux hours | 14.1% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
References
Navigating the Chromatographic Challenge: A Technical Support Guide for Co-elution of Terminolic Acid and Its Isomers
For researchers, scientists, and drug development professionals working with Terminolic Acid, achieving clear separation from its isomers is a frequent and critical challenge. Co-elution can compromise the accuracy of quantification and the purity of isolated compounds, impacting experimental outcomes and the drug development timeline. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific issues encountered during the chromatographic analysis of this compound and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of this compound that I might encounter?
Q2: Why is the separation of this compound and Madecassic Acid so difficult?
Q3: What is the most effective general approach to improve the separation of these isomers?
Q4: How do I confirm if I have a co-elution problem?
A4: Visual inspection of the chromatogram for peak fronting, tailing, or shoulders can be an initial indicator.[5] For more definitive confirmation, using a Diode Array Detector (DAD) to check for peak purity across the entire peak is recommended.[5] If the UV spectra are not consistent across the peak, it indicates the presence of multiple components. Mass spectrometry (MS) can also be used to detect different m/z values across the chromatographic peak.[5]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound and its isomers.
Problem: Poor or No Resolution Between this compound and Isomer Peaks
Initial Assessment:
Before modifying your HPLC method, it's crucial to confirm that the issue is indeed co-elution and not a problem with the column or system.
Troubleshooting Workflow:
References
- 1. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Separation of Madecassoside and Madecassic Acid Isomers by High Performance Liquid Chromatography Using β-Cyclodextrin as Mobile Phase Additive | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Technical Support Center: Enhancing the Solubility of Terminolic Acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges of Terminolic Acid in biological assays. Poor aqueous solubility is a common hurdle for pentacyclic triterpenoids like this compound, which can impede accurate in vitro and in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully prepare this compound solutions for your research needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a pentacyclic triterpenoid, a class of compounds characterized by a rigid, non-polar carbon skeleton. This lipophilic nature results in low solubility in water and aqueous buffers commonly used in biological assays.
Q2: What is the first solvent I should try for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a common starting point for dissolving poorly soluble compounds like this compound. It has been reported that this compound is soluble in DMSO at a concentration of 100 mg/mL with the aid of ultrasonication and gentle heating (up to 60°C). However, for cell-based assays, the final concentration of DMSO in the culture medium should be kept low, ideally below 0.1% and not exceeding 0.5%, to avoid cytotoxicity.[1][2][3]
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution is a common issue. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed cell culture medium or buffer can sometimes prevent precipitation.[4]
-
Increase the volume of the aqueous phase gradually: Instead of adding the DMSO stock directly to the final volume, try adding the aqueous buffer to the DMSO stock dropwise while vortexing.
-
Explore alternative solubilization methods: If precipitation persists, consider using co-solvents, cyclodextrins, or nanoparticle formulations as described in the protocols below.
Q4: Can the solubilizing agents themselves affect my biological assay?
A4: Yes, this is a critical consideration.
-
Solvents: Organic solvents like DMSO can have biological effects and induce cytotoxicity at higher concentrations.[1][2][3] Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
-
Surfactants: Surfactants can disrupt cell membranes and have their own cytotoxic effects. The cytotoxicity of surfactants is generally ranked as cationic > anionic > amphoteric > non-ionic.[5]
-
Cyclodextrins: Cyclodextrins can interact with assay components, such as fluorescent dyes (e.g., resazurin, fluorescein), and may interfere with the assay readout.[6][7][8] They can also extract cholesterol from cell membranes, which might influence cellular processes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or energy. | Increase the volume of DMSO. Use ultrasonication and gentle warming (up to 60°C) to aid dissolution. |
| This compound precipitates out of the DMSO stock solution upon storage. | Water absorption by DMSO. | Store DMSO stock solutions in small, tightly sealed aliquots at -20°C to minimize water absorption and freeze-thaw cycles. |
| This compound precipitates when the DMSO stock is added to the aqueous assay medium. | The compound's solubility limit in the final aqueous environment is exceeded. | Decrease the final concentration of this compound. Add the DMSO stock to pre-warmed medium. Consider using a co-solvent system or other solubilization techniques. |
| High background or unexpected results in the vehicle control group. | The concentration of the solubilizing agent (e.g., DMSO, surfactant) is too high and is causing cellular stress or interfering with the assay. | Reduce the concentration of the solubilizing agent. Perform a dose-response experiment with the solubilizing agent alone to determine its non-toxic concentration range for your specific cell line and assay. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | Prepare a large batch of the stock solution and aliquot it for single use to ensure consistency across experiments. Ensure complete dissolution before each use. |
Quantitative Data on Solubility Enhancement
The following tables summarize solubility data for pentacyclic triterpenoids structurally similar to this compound, which can serve as a valuable reference.
Table 1: Solubility of Betulinic Acid in Various Solvents
| Solvent | Solubility |
| N,N-Dimethylacetamide (DMA) | ≥200 mg/mL |
| Dimethylsulfoxide (DMSO) | ≤100 mg/mL |
| Ethanol | 3-10 mg/mL |
| Polyethylene Glycols (PEG) (MW 200, 300, 400) | <5 mg/mL |
Data from a patent on the solubilization of pentacyclic triterpenes.
Table 2: Enhanced Aqueous Solubility of Asiatic Acid using Hydroxypropyl-β-Cyclodextrin (HPβCD)
| Molar Ratio (Asiatic Acid : HPβCD) | Aqueous Solubility (µg/mL) | Fold Increase |
| 1 : 0 (Pure Drug) | ~100 | 1 |
| 1 : 2 | 2100 | 21 |
This study demonstrates a significant increase in the aqueous solubility of Asiatic Acid through complexation with HPβCD.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Water bath or heating block
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 15-30 minutes to aid dissolution.
-
If the compound is not fully dissolved, warm the solution to 37-60°C for 5-10 minutes, followed by vortexing.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C and protect them from light. Avoid repeated freeze-thaw cycles.
dot
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Enhancing Aqueous Solubility with a Co-solvent/Surfactant System
This protocol is adapted from a method developed for Betulinic Acid and can be a good starting point for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Polysorbate 80 (Tween® 80)
-
Sterile tubes
Procedure:
-
Dissolve this compound in DMSO to create a concentrated primary stock solution.
-
In a separate tube, prepare the co-solvent/surfactant vehicle by mixing PEG 300 and Polysorbate 80 (e.g., in a 1:1 ratio by volume).
-
Add the this compound/DMSO stock solution to the co-solvent/surfactant vehicle and mix thoroughly. The suggested final composition to test is 10% DMSO, 45% PEG 300, and 45% Polysorbate 80.
-
This final stock solution can then be diluted in an aqueous buffer or cell culture medium for your assay. Perform serial dilutions to find the optimal concentration that remains soluble.
dot
Caption: Preparation of a co-solvent/surfactant formulation for this compound.
Protocol 3: Cyclodextrin-Based Solubilization
This protocol is based on the successful solubilization of Asiatic Acid using hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure (Kneading Method):
-
Calculate the required amounts of this compound and HPβCD for a 1:2 molar ratio.
-
Place the HPβCD in a mortar and add a small amount of deionized water to form a paste.
-
Add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven or desiccator at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
This powder can then be dissolved in water or your assay buffer. Determine the solubility of the complex experimentally.
dot
Caption: Workflow for enhancing this compound solubility via cyclodextrin complexation.
Signaling Pathways and Logical Relationships
The primary challenge addressed here is a physicochemical one—solubility. The logical relationship for selecting a solubilization method is outlined below.
dot
Caption: Decision tree for selecting a this compound solubilization method.
References
- 1. lifetein.com [lifetein.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The use of cyclodextrins as solubility enhancers in the ORAC method may cause interference in the measurement of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Terminolic Acid Purity Assessment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Terminolic Acid isolates. It focuses on overcoming common challenges in purity assessment to ensure the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound is a pentacyclic triterpenoid compound, often isolated from medicinal plants such as Combretum racemosum and Centella asiatica (Gotu Kola).[1][2][3][4] Its purity is critical for research and development because impurities can significantly alter experimental outcomes. The presence of structurally similar compounds, residual solvents, or other plant metabolites can interfere with biological assays, lead to inaccurate quantification, and compromise the integrity of pharmacological and toxicological studies.[5]
Q2: What are the most common impurities found in this compound isolates?
A2: Due to its natural origin, this compound is often co-extracted with a variety of related compounds. The most challenging impurities are structural isomers and other triterpenoids that share a similar chemical backbone.
Common Impurities in this compound Preparations
| Impurity Class | Specific Examples | Molecular Weight ( g/mol ) | Notes |
|---|---|---|---|
| Structural Isomers | Madecassic Acid | 504.7 | Identical mass, difficult to separate chromatographically.[6][7] |
| Related Triterpenes | Asiatic Acid, Brahmic Acid, Arjunolic Acid | 488.7, 504.7, 488.7 | Often co-occur in the source plant material.[3][8] |
| Triterpene Glycosides | Asiaticoside, Madecassoside | 959.1, 975.1 | Precursors or related compounds that may be present.[3][4] |
| Other Plant Metabolites | Flavonoids (e.g., Quercetin, Kaempferol), Tannins, Volatile Oils | Variable | Dependent on the extraction and initial purification methods used.[3][9] |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment. No single method can identify and quantify all potential impurities.
-
High-Performance Liquid Chromatography (HPLC): The most common technique, often coupled with UV or Charged Aerosol Detection (CAD), for separating and quantifying this compound and its related impurities.[4][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity of the main peak and for identifying unknown impurities by providing molecular weight and fragmentation data.[11][12]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method for determining absolute purity without needing a specific certified reference standard for this compound itself.[13][14] It provides an orthogonal assessment to chromatographic methods.
Troubleshooting Guides
HPLC & LC-MS Analysis
Q4: My HPLC chromatogram shows poor separation between this compound and other peaks. How can I improve resolution?
A4: Co-elution, especially with the isomer Madecassic Acid, is a frequent challenge.[6] Consider the following strategies:
-
Optimize the Mobile Phase: Fine-tune the gradient slope and the ratio of organic solvent (typically acetonitrile or methanol) to water.[10]
-
Use Mobile Phase Additives: The addition of beta-cyclodextrin (β-CD) to the mobile phase has been shown to significantly improve the resolution between this compound and Madecassic Acid by forming inclusion complexes with different stabilities.[6][7]
-
Adjust pH: Controlling the pH of the mobile phase (e.g., with trifluoroacetic acid - TFA) can alter the ionization state of the acidic functional groups, improving peak shape and separation.[10]
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different chemistry, such as a phenyl-hexyl or a C30 column, which may offer different selectivity for triterpenoids.
Q5: I cannot distinguish this compound from its isomer, Madecassic Acid, using LC-MS. What should I do?
A5: Since isomers have the same molecular weight, standard mass spectrometry will not differentiate them in a co-eluting peak.
-
Tandem MS (MS/MS): First, ensure your chromatographic method separates the isomers. Then, use tandem mass spectrometry to fragment the parent ions. Structural isomers often produce different fragmentation patterns, which can be used for identification.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot separate isomers, it is crucial for confirming the elemental composition (C₃₀H₄₈O₆) and ruling out other potential isobaric (same nominal mass, different exact mass) impurities.[15]
-
Use NMR: Ultimately, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing structural isomers, as the different atomic arrangements will result in a unique set of chemical shifts and coupling constants.[12]
Q6: My purity calculation using HPLC-UV at a low wavelength (~205 nm) seems inaccurate. What are the potential issues?
A6: Triterpenes like this compound lack a strong UV chromophore, forcing detection at low wavelengths (203-206 nm).[4][10] This presents several challenges:
-
Baseline Instability: Mobile phase components can absorb at these wavelengths, leading to sloping and noisy baselines that complicate integration.[4]
-
Interference: Many other organic molecules (including impurities or mobile phase contaminants) absorb in this region, potentially inflating the area of your target peak or appearing as false impurity peaks.[4]
-
Solution: Use a more universal detector that does not depend on a chromophore. A Charged Aerosol Detector (CAD) provides a response that is more proportional to mass, regardless of chemical structure, resulting in more accurate quantification and stable baselines.[4] Alternatively, use LC-MS with selected ion monitoring (SIM) for more specific detection.
Workflow & Methodological Diagrams
Caption: Workflow for comprehensive purity assessment of this compound.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Detailed Experimental Protocols
Protocol 1: RP-HPLC-CAD Method for Purity Assessment
This protocol is adapted for the analysis of triterpenes from Centella asiatica extracts.[4]
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the this compound isolate into a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-10 min: 25% B
-
10-40 min: 25% to 80% B
-
40-45 min: 80% to 100% B
-
45-50 min: Hold at 100% B
-
50-55 min: 100% to 25% B (Return to initial)
-
55-60 min: Hold at 25% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Detector Settings (Charged Aerosol Detector - CAD):
-
Nebulizer Temperature: 35 °C.
-
Evaporation Tube Temperature: 40 °C.
-
Gas: Nitrogen at 35 psi.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of this compound Peak / Total Area of All Peaks) * 100. This is a relative purity assessment.[14]
-
Protocol 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining absolute purity using an internal standard.[14]
-
Materials:
-
This compound Isolate: Accurately weighed (~5 mg).
-
Internal Standard (IS): A certified standard with known purity (e.g., Maleic Acid, Dimethyl sulfone). Must have a proton signal that does not overlap with the analyte signals. Accurately weigh (~5 mg).
-
NMR Solvent: Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
-
-
Sample Preparation:
-
Accurately weigh the this compound isolate and the Internal Standard into the same vial. Record weights precisely.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated NMR solvent.
-
Vortex or sonicate to ensure complete dissolution, then transfer to a high-precision NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton (¹H) experiment.
-
Key Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically 30-60 seconds for quantitative work) to allow for full relaxation of all protons.
-
Acquire with a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>150:1) for the peaks to be integrated.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (analyte) and a signal for the Internal Standard.
-
Calculate the purity using the following formula:
Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal (e.g., N=3 for a -CH₃ group).
-
MW: Molecular Weight (this compound ≈ 504.7 g/mol ).
-
m: Mass weighed out.
-
Purity_IS: Purity of the internal standard (from its certificate).
-
References
- 1. This compound | 564-13-6 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. nbinno.com [nbinno.com]
- 6. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C30H48O6 | CID 12314613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Terminolic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Terminolic Acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A typical starting point for reversed-phase HPLC analysis of this compound on a C18 column is a gradient elution with a mobile phase consisting of acetonitrile and water, both containing an acidic modifier. A common starting gradient might be from a lower to a higher concentration of acetonitrile. The acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is crucial for achieving good peak shape by suppressing the ionization of the carboxylic acid group of this compound.[1]
Q2: Why is an acidic modifier necessary in the mobile phase for this compound analysis?
This compound is a triterpenoic acid, meaning it possesses a carboxylic acid functional group. In a neutral or basic mobile phase, this group can ionize, leading to poor peak shape (tailing) due to interactions with the silica-based stationary phase.[2] Adding a small amount of acid to the mobile phase, such as formic acid or TFA, suppresses this ionization, resulting in a more symmetrical and sharper peak.[3][4]
Q3: What is the advantage of using a gradient elution over an isocratic elution for this compound analysis?
Gradient elution is often preferred for the analysis of complex samples containing compounds with a wide range of polarities. In the context of analyzing this compound, which may be present in a mixture with other triterpenoids, a gradient elution allows for the effective separation of all components in a reasonable timeframe.[5] It helps in eluting more strongly retained compounds while providing good resolution for earlier eluting peaks.
Q4: At what wavelength should I detect this compound?
Triterpenoids like this compound lack strong chromophores, meaning they do not absorb UV light strongly at higher wavelengths. Therefore, detection is typically carried out at low UV wavelengths, in the range of 205-210 nm, to achieve adequate sensitivity.[6]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:
-
Inadequate Mobile Phase Acidity: The primary cause of tailing for acidic analytes is often secondary interactions between the ionized analyte and the stationary phase.
-
Solution: Ensure your mobile phase contains a sufficient concentration of an acidic modifier. If you are using 0.1% formic acid, you could try increasing the concentration slightly or switching to a stronger ion-pairing agent like 0.1% trifluoroacetic acid (TFA). The lower pH will better suppress the ionization of this compound's carboxylic group.[3][4][7]
-
-
Column Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte.
-
Solution: Use an end-capped C18 column, which has fewer free silanol groups. You can also try a column with a different stationary phase chemistry that is less prone to such interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Problem 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is drifting between injections. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following:
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure adequate mixing if you are preparing the mobile phase online.
-
-
Inadequate Column Equilibration: If you are running a gradient, the column needs to be properly re-equilibrated to the initial mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
Problem 3: Poor Resolution Between this compound and Other Components
Q: I am having difficulty separating the this compound peak from an adjacent impurity. How can I improve the resolution?
A: Improving resolution often requires adjusting the selectivity of your chromatographic system.
-
Optimize the Mobile Phase Composition:
-
Solution 1: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.[5]
-
Solution 2: Change the organic modifier. If you are using acetonitrile, try substituting it with methanol, or vice versa. Acetonitrile and methanol have different selectivities and may improve the separation of your compounds of interest.[8]
-
-
Change the Stationary Phase:
-
Solution: If optimizing the mobile phase does not provide the desired resolution, consider trying a different column with a different selectivity, such as a phenyl-hexyl or a different C18 phase with a higher carbon load.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Asymmetry of Triterpenoid Acids (Illustrative Data)
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Analyte | Retention Time (min) | Peak Asymmetry (As) |
| 60:40 | Oleanolic Acid | 12.5 | 1.8 |
| 70:30 | Oleanolic Acid | 8.2 | 1.5 |
| 80:20 | Oleanolic Acid | 5.1 | 1.3 |
| 60:40 | Ursolic Acid | 13.1 | 1.9 |
| 70:30 | Ursolic Acid | 8.5 | 1.6 |
| 80:20 | Ursolic Acid | 5.3 | 1.4 |
Note: This table presents illustrative data based on typical behavior of triterpenoid acids to demonstrate the effect of mobile phase composition. Actual results may vary.
Table 2: Influence of Acidic Modifier on Peak Shape of a Triterpenoid Acid (Illustrative Data)
| Acidic Modifier (in 70:30 Acetonitrile:Water) | Peak Asymmetry (As) |
| None | 2.5 |
| 0.1% Acetic Acid | 1.8 |
| 0.1% Formic Acid | 1.4 |
| 0.1% Trifluoroacetic Acid (TFA) | 1.1 |
Note: This table illustrates the general trend of improved peak symmetry with the addition of an acidic modifier.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Mandatory Visualization
Caption: Workflow for optimizing mobile phase in this compound HPLC analysis.
Caption: Troubleshooting decision tree for this compound HPLC analysis.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
Sample preparation techniques for accurate Terminolic Acid analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sample preparation for the accurate analysis of Terminolic Acid. Below, you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preparing plant samples for this compound analysis?
A1: The initial preparation of the solid plant material is crucial for ensuring accurate and reproducible results. This involves drying the sample to remove moisture, which can interfere with extraction efficiency, and then grinding it into a fine, uniform powder.[1][2][3] Homogenization through grinding breaks down large particles, ensuring that the sample is uniform and that every portion analyzed is representative of the whole.[3] For plant materials, lyophilization (freeze-drying) is an excellent pretreatment method as it yields a fine, dry sample that is easy to handle.[4]
Q2: Which extraction solvents are most effective for this compound?
A2: this compound, a triterpenoid, is typically extracted from plant matrices like Centella asiatica using polar organic solvents.[5] Methanol, ethanol, acetone, or mixtures of these solvents with water are commonly employed.[5][6][7] The choice of solvent is critical and depends on the specific nature of the plant matrix and the target analytes.[1] For instance, an HPLC method for six triterpenes including this compound used a methanolic extract for analysis.[8][9]
Q3: What are the common extraction techniques for this compound, and how do they compare?
A3: Several conventional and non-conventional methods are used. Conventional methods include maceration (soaking in a solvent), reflux, and Soxhlet extraction.[5][10] Non-conventional methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, requiring less time and solvent.[2][10] For example, one study found MAE was significantly faster (6 minutes) than Soxhlet (36 hours) for extracting triterpenoids from Centella asiatica.[10]
Q4: Is a sample cleanup step necessary after extraction?
A4: Yes, a cleanup step is highly recommended, especially for complex matrices like plant extracts. This step removes interfering substances that can affect the accuracy of the analysis.[1] Solid-Phase Extraction (SPE) is a widely used cleanup technique that selectively retains the analyte on a solid sorbent while impurities are washed away.[2] This reduces matrix effects and improves the reliability of chromatographic analysis.
Q5: What are the primary analytical methods for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and quantification of this compound and other triterpenes.[8][11] Methods often use a C18 reversed-phase column with UV detection.[8][11] Gas Chromatography (GC) can also be used, but it requires a derivatization step to increase the volatility of the acidic analyte.[12][13][14]
Q6: Why is derivatization necessary for GC analysis of this compound?
A6: this compound is a carboxylic acid, which is highly polar and not sufficiently volatile for direct GC analysis.[12][13] Derivatization chemically modifies the analyte by replacing active hydrogens in the carboxylic acid and hydroxyl groups with a non-polar group, such as a trimethylsilyl (TMS) group.[13][15] This process, known as silylation, increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[13][16]
Sample Preparation and Analysis Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a solid plant matrix.
Caption: General workflow for this compound sample preparation and analysis.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material
This protocol is adapted from general methods for triterpenoid extraction from plants like Centella asiatica.[6][10]
-
Sample Preparation : Weigh approximately 1 gram of finely ground, dried plant powder into a 50 mL centrifuge tube.
-
Solvent Addition : Add 20 mL of methanol to the tube.
-
Sonication : Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]
-
Centrifugation : Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection : Carefully decant the supernatant (the liquid extract) into a clean collection vial.
-
Re-extraction (Optional but Recommended) : To maximize recovery, add another 20 mL of methanol to the pellet, vortex, and repeat steps 3-5. Combine the supernatants.
-
Concentration : Evaporate the combined solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.
-
Reconstitution : Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol outlines a general procedure for cleaning up the crude extract from Protocol 1.
-
Cartridge Selection : Choose a reversed-phase SPE cartridge (e.g., C18).
-
Conditioning : Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Sample Loading : Dilute the reconstituted extract from Protocol 1 with water (e.g., 1:1 v/v) and load it onto the SPE cartridge.
-
Washing : Pass 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) through the cartridge to wash away polar interferences.
-
Elution : Elute the this compound and other triterpenoids from the cartridge using 5 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Final Preparation : Evaporate the collected eluate to dryness and reconstitute in the mobile phase for analysis, as described in step 8 of Protocol 1.
Quantitative Data Summary
The choice of extraction method significantly impacts the yield of target compounds. The following table summarizes findings on the efficiency of different techniques.
| Extraction Method | Key Parameters | Compound Class | Relative Yield/Efficiency | Source |
| Ethanolic Reflux | 70% Ethanol, 80°C | Total Phenolics | Highest Yield (3.605 ± 0.013 mg/g) | [17] |
| Ethanol Maceration | 70% Ethanol, Room Temp. | Total Phenolics | Lower Yield (3.104 ± 0.011 mg/g) | [17] |
| Microwave-Assisted | Water | Total Phenolics | Lower Yield (1.426 ± 0.004 mg/g) | [17] |
| Aqueous Decoction | Water, 80°C | Total Phenolics | Lowest Yield (0.986 ± 0.003 mg/g) | [17] |
| HPLC Method | Methanolic Extract | Triterpenes | Recovery Rate: 98.39% - 100.02% | [8][9] |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Recommended Solution | Citation |
| Column Overload | Decrease the sample concentration or injection volume. Use a column with a higher capacity or larger diameter. | [18][19] |
| Sample Solvent Incompatibility | Dissolve the final extract in the initial mobile phase. If a stronger solvent is needed, reduce the injection volume. | [18] |
| Column Contamination/Degradation | Reverse and flush the column (disconnected from the detector). If the problem persists, use an appropriate restoration procedure or replace the column. | |
| Peak Splitting | Check for a clogged inlet frit or a void at the head of the column. Ensure the sample is fully dissolved and filtered. | [20][21] |
Problem: Unstable Baseline (Noise or Drift)
| Possible Cause | Recommended Solution | Citation |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents and filter it. Ensure reservoirs are covered. | [18][19] |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. | [21] |
| Detector Lamp Failing | Check the lamp's energy output and operating hours. Replace if necessary. | |
| Inconsistent Pump Flow | Check for leaks in the pump seals or fittings. Clean or replace check valves if pressure fluctuations are observed. | [18] |
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution | Citation |
| Mobile Phase Composition Changed | Prepare fresh mobile phase accurately. Ensure the gradient system is delivering the correct composition. | [18] |
| Column Temperature Fluctuation | Use a column oven to maintain a constant and stable temperature. | [18] |
| Pump Flow Rate Not Constant | Check for leaks, air bubbles, or faulty pump seals. Calibrate the pump flow rate. | [20] |
| Column Equilibration is Insufficient | Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially for gradient methods. | [20] |
The following decision tree provides a logical workflow for troubleshooting poor peak shape in HPLC.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 2. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. drugfuture.com [drugfuture.com]
- 7. mdpi.com [mdpi.com]
- 8. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. scispace.com [scispace.com]
- 15. gcms.cz [gcms.cz]
- 16. chemcoplus.co.jp [chemcoplus.co.jp]
- 17. mdpi.com [mdpi.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. aelabgroup.com [aelabgroup.com]
- 20. ijnrd.org [ijnrd.org]
- 21. mastelf.com [mastelf.com]
Validation & Comparative
Terminolic Acid vs. Madecassic Acid: A Comparative Biological Activity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two naturally occurring pentacyclic triterpenoids: Terminolic Acid and Madecassic Acid. While both compounds are found in medicinal plants and exhibit promising pharmacological properties, the extent of scientific investigation into their specific activities differs significantly. This document summarizes the available experimental data, provides detailed methodologies for key assays, and visualizes relevant biological pathways to aid in research and drug development efforts.
Overview of Compounds
This compound is a triterpenoid primarily isolated from plants of the Terminalia genus, such as Terminalia arjuna, which is known in Ayurvedic medicine for its cardioprotective effects.[1][2][3] Research suggests that this compound contributes to the antioxidant, anti-inflammatory, and anticancer properties of these plants.[1][3][4]
Madecassic Acid is a major triterpenoid found in Centella asiatica, a medicinal herb with a long history of use in traditional medicine for wound healing and skin conditions.[5][6] It is well-studied for its potent anti-inflammatory, antioxidant, and anticancer activities.[5][7][8]
Comparative Biological Activity Data
Direct comparative studies between this compound and Madecassic Acid are scarce in the current scientific literature. The following tables summarize the available quantitative data for each compound across different biological activities. It is important to note that the data for Madecassic Acid is more extensive and specific.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | Target | IC50/Effect | Reference |
| Madecassic Acid | LPS-induced NO production | RAW 264.7 macrophages | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Potent inhibition | [7][9] |
| This compound | General Anti-inflammatory | Not specified | Not specified | Associated with the anti-inflammatory effects of Terminalia arjuna extracts. | [1][10][11] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50/Effect | Reference |
| Madecassic Acid | DPPH Radical Scavenging | Not specified in isolated form; contributes to the antioxidant activity of Centella asiatica extracts. | [12][13] |
| This compound | General Antioxidant | Associated with the antioxidant properties of Terminalia arjuna extracts. | [1][3] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Madecassic Acid | A375 (Melanoma) | SRB | >30 µM | [14] |
| HT29 (Colorectal Carcinoma) | SRB | >30 µM | [14] | |
| MCF-7 (Breast Adenocarcinoma) | SRB | >30 µM | [14] | |
| A2780 (Ovarian Carcinoma) | SRB | >30 µM | [14] | |
| HeLa (Cervical Carcinoma) | SRB | >30 µM | [14] | |
| HepG2 (Liver Cancer) | MTT | >50 µM | [15] | |
| This compound | General Anticancer | Not specified | Associated with the cytotoxic effects of Terminalia arjuna extracts against various cancer cell lines. | [2][4][16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Terminalia arjuna: An overview of its magical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Analysis of anti-cancer potential of Terminalia arjuna | Semantic Scholar [semanticscholar.org]
- 5. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and anti-inflammatory activity of Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijasrm.com [ijasrm.com]
- 9. Medicinal properties of Terminalia arjuna (Roxb.) Wight & Arn.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. internationaljournal.org.in [internationaljournal.org.in]
- 16. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of Terminolic Acid Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of Arjunolic Acid, a close structural analogue of Terminolic Acid, against standard non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of in vivo data on this compound, this guide leverages robust findings on Arjunolic Acid, a major bioactive constituent of Terminalia arjuna, to provide valuable insights for researchers exploring the therapeutic potential of this class of compounds. The experimental data presented herein is derived from established animal models of inflammation, offering a foundation for further investigation and drug development.
Comparative Efficacy in Lipopolysaccharide-Induced Endotoxemia
Arjunolic Acid has demonstrated significant protective effects in a lipopolysaccharide (LPS)-induced endotoxemia model in mice, a well-established model for studying systemic inflammation. Pre-treatment with Arjunolic Acid was shown to mitigate the inflammatory cascade triggered by LPS, a major component of the outer membrane of Gram-negative bacteria.[1]
Table 1: Effect of Arjunolic Acid on Pro-inflammatory and Anti-inflammatory Cytokines in LPS-Treated Mice [1]
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | IL-4 (pg/mg protein) | IL-10 (pg/mg protein) |
| Control | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable |
| LPS (1.5 µ g/30g ) | 6.7-fold increase | 7.3-fold increase | - | 51.1% decrease | 64.6% decrease |
| Arjunolic Acid (20 mg/kg) + LPS | 44.8% decrease | 53.9% decrease | - | 68.1% increase | 73.3% increase |
Note: Data is presented as fold change or percentage change relative to the control group. Specific absolute values were not provided in the source.
Standard In Vivo Models for Anti-Inflammatory Screening
For the purpose of comparative analysis, this guide outlines the methodologies for two standard in vivo inflammation models that are crucial for the evaluation of novel anti-inflammatory agents.
Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model of acute inflammation.[2] The inflammatory response is characterized by a biphasic edema development. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is primarily driven by prostaglandins and involves the infiltration of polymorphonuclear cells.
Adjuvant-Induced Arthritis
This model mimics chronic inflammation and is particularly relevant for studying the pathogenesis of rheumatoid arthritis.[3][4][5] Injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic inflammatory response characterized by persistent joint inflammation, cartilage degradation, and bone resorption.[3]
Table 2: Comparative Efficacy of Standard NSAIDs in Carrageenan-Induced Paw Edema and Adjuvant-Induced Arthritis
| Compound | Model | Dose | Route of Administration | Efficacy (Inhibition of Paw Edema %) | Reference |
| Indomethacin | Carrageenan-Induced Paw Edema | 5 mg/kg | Intraperitoneal | Significant inhibition | [2] |
| Diclofenac | Adjuvant-Induced Arthritis | 10 mg/kg | Oral | 72% (after 18 days) | [5] |
Experimental Protocols
Lipopolysaccharide-Induced Endotoxemia in Mice
-
Animal Model: Male albino mice are utilized for this study.
-
Grouping and Treatment:
-
Group 1 (Control): Receives the vehicle.
-
Group 2 (LPS): Administered with a single intraperitoneal (i.p.) injection of LPS (1.5 µg/30 g body weight).
-
Group 3 (Arjunolic Acid + LPS): Pre-treated with Arjunolic Acid (20 mg/kg body weight, orally) for a specified period before LPS administration.
-
-
Sample Collection and Analysis: After a defined time point post-LPS injection, blood and tissue samples are collected.
-
Biochemical Assays: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-4, IL-10) are quantified using ELISA kits.[1]
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Grouping and Treatment:
-
Group 1 (Control): Receives the vehicle.
-
Group 2 (Carrageenan): Injected with 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Group 3 (Test Compound + Carrageenan): Administered with the test compound (e.g., this compound) at various doses orally or intraperitoneally prior to carrageenan injection.
-
Group 4 (Standard Drug + Carrageenan): Administered with a standard NSAID like Indomethacin (e.g., 5 mg/kg, i.p.) prior to carrageenan injection.
-
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the carrageenan control group.
Adjuvant-Induced Arthritis in Rats
-
Animal Model: Lewis or Wistar rats are susceptible strains.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.
-
Grouping and Treatment:
-
Group 1 (Control): Receives the vehicle.
-
Group 2 (Arthritic Control): Injected with CFA.
-
Group 3 (Test Compound + CFA): Administered with the test compound daily for a specified period (e.g., 14-21 days) starting from the day of or after CFA injection.
-
Group 4 (Standard Drug + CFA): Administered with a standard drug like Diclofenac (e.g., 10 mg/kg, orally).
-
-
Assessment of Arthritis:
-
Paw Volume: Measured periodically using a plethysmometer.
-
Arthritic Score: Joints are scored based on the severity of erythema and swelling.
-
Biochemical Markers: Serum levels of inflammatory markers like C-reactive protein (CRP) and cytokines can be measured.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory action of Arjunolic Acid.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. In vivo evaluation of the protective effects of arjunolic acid against lipopolysaccharide-induced septic myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Terminolic Acid and Other Major Triterpenoids from Centella asiatica
A Guide for Researchers and Drug Development Professionals
Centella asiatica, commonly known as Gotu Kola, is a medicinal plant rich in pentacyclic triterpenoids, which are major contributors to its therapeutic properties. This guide provides a comparative overview of the efficacy of its primary triterpenoids: terminolic acid, asiatic acid, madecassic acid, asiaticoside, and madecassoside. The focus is on their roles in wound healing, anti-inflammatory responses, and neuroprotection, supported by experimental data.
While extensive research is available for asiatic acid, madecassic acid, asiaticoside, and madecassoside, there is a notable lack of quantitative data on the specific efficacy of this compound.[1][2][3][4] Although recognized as a constituent of Centella asiatica, this compound has not been the focus of extensive functional studies, presenting a significant gap in the current scientific literature.[1][2][3][4] This guide, therefore, concentrates on the well-documented activities of the four major triterpenoids, while acknowledging the limited information on this compound.
Comparative Efficacy of Centella asiatica Triterpenoids
The therapeutic potential of Centella asiatica's triterpenoids is most prominently observed in dermatology and neurology. Their effects on fibroblast proliferation, collagen synthesis, inflammation modulation, and neuronal protection are of significant interest in drug development.
The triterpenoids from Centella asiatica are renowned for their wound healing capabilities, primarily through the stimulation of collagen synthesis and fibroblast proliferation.
Table 1: Efficacy in Wound Healing Assays
| Compound | Assay | Cell Type | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Asiaticoside | Cell Proliferation (MTT Assay) | Human Dermal Fibroblasts | 25 µg/mL | Significant increase in proliferation compared to control | [5] |
| Collagen I Synthesis (ELISA) | Human Dermal Fibroblasts | 25 µg/mL | Significant increase in collagen synthesis | [5] | |
| Collagen III Synthesis (ELISA) | Human Dermal Fibroblasts | 25 µg/mL | Significant increase in collagen synthesis | [5] | |
| Madecassoside | Collagen I Synthesis (ELISA) | Human Dermal Fibroblasts | 10 µM | Significant increase in procollagen type I protein levels | [6] |
| Collagen III Synthesis (ELISA) | Human Dermal Fibroblasts | 10 µM | Significant increase in procollagen type III protein levels | [6] | |
| Asiatic Acid | Collagen I Synthesis (ELISA) | Human Keloid Fibroblasts | 3, 10, 30 µM | Inhibition of TGF-β1-induced collagen expression | [1] |
| Cell Viability (MTT Assay) | Human Neuroblastoma SH-SY5Y cells | 0.1–100 nmol/L | Attenuated glutamate-induced toxicity | [4] |
| Madecassic Acid | Collagen I Synthesis | Human Skin Fibroblasts | Not specified | Stimulation of collagen synthesis |[7] |
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit key inflammatory mediators.
Table 2: Efficacy in Anti-Inflammatory Assays
| Compound | Assay | Cell Type | IC50 Value | Reference |
|---|---|---|---|---|
| Arjunic Acid (similar triterpenoid) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated Macrophages | 48.8 µM | [2] |
| Arjunolic Acid (similar triterpenoid) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated Macrophages | 38.0 µM | [2] |
| Aqueous C. asiatica Extract | Inhibition of Albumin Denaturation | Not applicable | 50.20 µg/mL | [8] |
| Aqueous C. asiatica Extract | Anti-lipoxygenase Activity | Not applicable | 199 µg/mL | [8] |
| Aqueous C. asiatica Extract | Membrane Stabilization | Not applicable | 9.36 µg/mL |[8] |
Centella asiatica triterpenoids have demonstrated significant potential in protecting neuronal cells from damage.
Table 3: Efficacy in Neuroprotection Assays
| Compound | Assay | Cell Type | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Asiatic Acid | Cell Viability (MTT Assay) | Human Neuroblastoma SH-SY5Y cells | 10 nmol/L | Significantly decreased apoptotic cell death induced by glutamate | [4] |
| Mitochondrial Membrane Potential Stabilization | Human Neuroblastoma SH-SY5Y cells | 10 nmol/L | Stabilized mitochondrial membrane potential | [4] |
| | ROS Reduction | Human Neuroblastoma SH-SY5Y cells | 10 nmol/L | Reduced reactive oxygen species |[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Fibroblast Proliferation Assay (MTT Assay)
This assay assesses cell viability and proliferation.
-
Cell Culture: Human dermal fibroblasts are seeded in 96-well plates at a density of 7,000 cells/well and incubated overnight to allow for attachment.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds (e.g., 1, 5, 10 µL/mL). Cells are incubated for specified time points (e.g., 24, 48, 72, 96, or 120 hours).
-
MTT Reagent Addition: At each time point, the culture medium is discarded, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to a final concentration of 650 µg/mL. The plate is then incubated for 2 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.[9]
Collagen Synthesis Assay (ELISA)
This assay quantifies the amount of collagen produced by fibroblasts.
-
Cell Culture and Treatment: Human keloid fibroblasts are seeded into 48-well plates at a density of 3 × 10^4 cells/well. The cells are then incubated with the test compounds (e.g., asiatic acid at 3, 10, and 30 µM) and a stimulant like TGF-β1 (5 ng/mL) for 24 hours.[1]
-
Supernatant Collection: After the incubation period, the cell culture supernatants are collected.
-
ELISA Procedure: The concentration of type I collagen in the supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as the amount of collagen produced per well or normalized to the total protein content.[1]
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of nitric oxide production in stimulated immune cells.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well microtiter plates at a density of 5×10^5 cells per well and allowed to adhere for 12 hours.
-
Treatment: The cells are pre-treated with the test extracts (e.g., 50 μL of a 10 mg/mL solution) for 2 hours at 37°C.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (50 μL of a 5 µg/mL solution) to induce NO production, and the plates are incubated for another 24 hours.
-
Nitrite Measurement: After incubation, the supernatants are collected to measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 550 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[10]
In Vitro Wound Healing Assay (Scratch Assay)
This assay evaluates the effect of compounds on cell migration, a crucial step in wound healing.
-
Cell Culture: Human dermal fibroblasts are seeded in a 24-well plate at a concentration of 3 × 10^5 cells/mL and grown to a confluent monolayer.
-
Scratch Creation: A scratch is made through the center of the cell monolayer using a sterile 200 µL pipette tip. The wells are then washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The cells are incubated with a culture medium containing the test compounds at various concentrations.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48, and 72 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time. The percentage of wound closure is calculated relative to the initial scratch area.[11][12]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Centella asiatica triterpenoids are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.
TGF-β/Smad Signaling Pathway in Wound Healing
The Transforming Growth Factor-beta (TGF-β)/Smad pathway is central to the regulation of collagen synthesis and extracellular matrix deposition during wound healing. Asiaticoside and madecassoside have been shown to activate this pathway.
References
- 1. Asiatic Acid Isolated From Centella Asiatica Inhibits TGF-β1-induced Collagen Expression in Human Keloid Fibroblasts via PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of constituents isolated from Terminalia chebula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asiatic acid, a pentacyclic triterpene in Centella asiatica, attenuates glutamate-induced cognitive deficits in mice and apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts | Universa Medicina [univmed.org]
- 6. Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gpub.org [gpub.org]
- 9. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Wound Healing Potential and Identification of Bioactive Compounds from Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Terminolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Terminolic Acid. The information presented is collated from various validated analytical methods to assist in the selection of the most suitable technique for your research or quality control needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of HPLC, HPTLC, and LC-MS for the quantification of this compound and related triterpenoids. Data has been compiled from multiple studies to provide a comparative overview.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| **Linearity (r²) ** | 0.995 - 0.999[1] | 0.9904 - 0.9982[2][3] | > 0.9921[4] |
| Limit of Detection (LOD) | 0.01 µg/mL[1][5] | 0.08 - 0.65 µg/mL (for similar triterpenoids)[6] | 2 - 10 ppb (for various terpenes)[7] |
| Limit of Quantification (LOQ) | 0.0410 - 0.0473 mg/mL (for related triterpenoids)[8] | 0.24 - 1.78 µg/mL (for similar triterpenoids)[6] | Not explicitly stated for this compound, but generally in the low ng/mL to pg/mL range. |
| Accuracy (% Recovery) | 98.39% - 100.02%[1] | 96.4% - 98.7% (for related triterpenoids)[2] | 70.1% - 115.0%[4] |
| Precision (% RSD) | < 2%[6] | < 2%[9] | < 6.63% (Intra-day), < 15.00% (Inter-day)[4] |
| Specificity | High, based on retention time and UV spectrum. | Moderate, based on Rf value and densitometric scan. | Very High, based on retention time and mass-to-charge ratio. |
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for quantifying a specific analyte like this compound.
Caption: A flowchart illustrating the cross-validation process for analytical methods.
Detailed Experimental Protocols
Below are generalized protocols for the quantification of this compound using HPLC, HPTLC, and LC-MS, based on methodologies reported in the literature.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method developed for the simultaneous quantification of six triterpenes, including this compound, in plant extracts.[1][5]
-
Sample Preparation:
-
Extract a known quantity of the dried plant material with methanol.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Aqua 5µ C18 (200 Å)
-
Mobile Phase: A gradient mobile phase consisting of water (0.1% TFA), acetonitrile (0.1% TFA), and methyl tert-butyl ether (0.1% TFA).
-
Detection: UV detection at 206 nm.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a stock solution of this compound standard in methanol.
-
Generate a calibration curve by injecting a series of dilutions of the standard solution.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is a generalized procedure based on methods used for the quantification of similar phenolic and triterpenoid compounds.[9][10][11]
-
Sample and Standard Preparation:
-
Prepare methanolic extracts of the plant material.
-
Prepare a methanolic solution of the this compound standard.
-
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Application: Apply samples and standards as bands using an automatic applicator.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in appropriate ratios (e.g., 5:4:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the plate at a wavelength of 280 nm.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general approach for the sensitive quantification of this compound using LC-MS.[4][7][12]
-
Sample Preparation:
-
Perform a methanolic extraction of the plant material.
-
The extract may require further solid-phase extraction (SPE) for cleanup depending on the matrix complexity.
-
Filter the final extract through a 0.22 µm filter.
-
-
LC-MS Conditions:
-
LC System: A UHPLC system is often preferred for better resolution.
-
Column: A C18 reversed-phase column (e.g., Poroshell-120 EC-C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for acids.
-
MS/MS Analysis: Monitor specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a series of dilutions of the this compound standard.
-
Quantify the analyte in the samples based on the peak area of the selected MRM transition.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical steps involved in validating an analytical method according to ICH guidelines, which is a prerequisite for any reliable quantification study.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. Validated high-performance thin-layer chromatographic method for quantification of gallic acid and ellagic acid in fruits of Terminalia chebula, Phyllanthus emblica, and Quercus infectoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. A validated HPTLC method for the simultaneous quantifications of three phenolic acids and three withanolides from Withania somnifera plants and its herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering [mdpi.com]
A Comparative Analysis of Terminolic Acid from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Terminolic Acid, a bioactive triterpenoid, isolated from various plant sources. The objective is to present a clear comparison of its yield, outline detailed experimental protocols for its isolation and quantification, and illustrate its known biological signaling pathways. This information is intended to assist researchers in selecting optimal plant sources and methodologies for the extraction of this compound for further research and drug development.
Plant Sources and Yield of this compound
This compound has been identified in several plant species, most notably within the Terminalia genus and in Centella asiatica. While direct comparative studies quantifying this compound across these species using standardized methods are limited, this section summarizes the available quantitative data from various independent studies. It is important to note that the yield of secondary metabolites in plants can be influenced by various factors, including geographical location, harvest time, and the specific plant part used.
| Plant Source | Plant Part | Reported Yield of this compound | Reference |
| Terminalia arjuna | Bark | Presence confirmed, but quantitative data for this compound specifically is not readily available. The bark is rich in related triterpenoids like arjunic acid and arjunolic acid. | [1] |
| Terminalia chebula | Fruit | This compound has been tentatively identified as a constituent.[2] Quantitative analysis has focused more on other major compounds like chebulagic and chebulinic acid.[3] | [2][3] |
| Centella asiatica | Aerial parts | One study reported a concentration of 0.307 ± 0.003% in the extract. |
Note: The quantitative data presented are derived from different studies that may have employed varied extraction and analytical techniques. Therefore, a direct comparison of yields should be approached with caution.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction of Triterpenoids, including this compound
Objective: To extract a crude mixture of triterpenoids from the plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., bark of Terminalia arjuna, fruits of Terminalia chebula, or aerial parts of Centella asiatica)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Shaker or sonicator
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
Procedure:
-
Maceration:
-
Weigh 10 g of the dried, powdered plant material and place it in a conical flask.
-
Add 100 mL of methanol to the flask.
-
Seal the flask and place it on a shaker at room temperature for 24 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Weigh 5 g of the dried, powdered plant material and place it in a beaker.
-
Add 50 mL of 95% ethanol.
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filter the extract and concentrate it using a rotary evaporator as described above.
-
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
Objective: To separate and quantify this compound in the crude plant extract.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid). A typical gradient could be:
-
0-10 min: 30% Acetonitrile
-
10-25 min: 30-60% Acetonitrile (linear gradient)
-
25-30 min: 60-90% Acetonitrile (linear gradient)
-
30-35 min: 90% Acetonitrile (isocratic)
-
35-40 min: 90-30% Acetonitrile (linear gradient)
-
40-45 min: 30% Acetonitrile (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 206 nm (for DAD)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh the crude plant extract.
-
Dissolve it in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Characterization of this compound
For the unequivocal identification of this compound, spectroscopic analysis is essential.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound. In one study, this compound was tentatively identified in Terminalia chebula based on its mass spectrometric data.[2]
Visualizing Key Processes and Pathways
To provide a clearer understanding of the experimental and biological aspects of this compound, the following diagrams have been generated using Graphviz.
Conclusion
This comparative guide consolidates the current knowledge on this compound from different plant sources. While Centella asiatica currently has more readily available quantitative data for this compound, Terminalia species remain a significant source of this and other structurally related, bioactive triterpenoids. The provided experimental protocols offer a robust starting point for researchers aiming to isolate and quantify this compound. The illustrated signaling pathway highlights its potential as an anti-inflammatory agent, warranting further investigation into its therapeutic applications. Future research should focus on direct comparative studies to accurately determine the most potent botanical source of this compound and further elucidate its mechanisms of action.
References
Validating the Mechanism of Action of Terminolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the mechanism of action of Terminolic Acid, a pentacyclylic triterpenoid with promising therapeutic potential. While in silico studies have elucidated a likely mechanism, this document outlines the necessary experimental validation and compares its proposed action with related compounds, offering a roadmap for future research and development.
Proposed Mechanism of Action: An Overview
This compound, isolated from plants such as Combretum racemosum and Centella asiatica, is believed to exert its primary therapeutic effects through the modulation of the inflammatory cascade.[1] Computational modeling and in silico docking studies have been instrumental in forming our current hypothesis. These studies suggest a dual role for this compound in regulating immune responses:
-
Inhibition of Pro-inflammatory Cytokines: this compound is predicted to bind to the receptor active sites of key pro-inflammatory cytokines, namely Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). This binding is thought to competitively inhibit the interaction of these cytokines with their respective cell surface receptors, thereby dampening the downstream inflammatory signaling cascades.
-
Enhancement of Anti-inflammatory Cytokines: Conversely, this compound is also hypothesized to bind to the receptor of the anti-inflammatory cytokine, Interleukin-4 (IL-4). This interaction is proposed to enhance IL-4 signaling, promoting an anti-inflammatory cellular environment.
Beyond its immunomodulatory effects, this compound has also been associated with moderate antibacterial properties, although the precise mechanism underlying this activity remains to be fully elucidated.
Comparative Analysis with Structurally Similar Compounds
Direct experimental validation of this compound's mechanism of action is currently limited in publicly available literature. However, extensive research on structurally similar pentacyclic triterpenoids isolated from Centella asiatica, such as Asiatic Acid and Madecassic Acid, provides a strong basis for inferring the likely signaling pathways involved.
In Silico Binding Affinity Comparison
In silico docking studies provide a preliminary comparison of the binding affinities of this compound and its analogues to inflammatory cytokine receptors. The binding energy, calculated in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex.
| Compound | Target Cytokine Receptor | Binding Energy (kcal/mol) |
| This compound | IL-1β | -11.2061 |
| Asiaticoside | IL-1β | -11.9288 |
| Madasiatic Acid | IL-1β | -11.3074 |
| This compound | IL-6 | Not explicitly stated, but predicted to bind to the active site |
| Asiatic Acid | IL-6 | -9.8244 |
| Madecassic Acid | IL-6 | -9.7071 |
| This compound | IL-4 | -12.5650 |
| Madecassic Acid | IL-4 | -12.6151 |
| Asiaticoside | IL-4 | -11.7490 |
Data sourced from in silico docking studies. These values represent theoretical binding affinities and require experimental validation.
Experimentally Validated Mechanisms of Asiatic Acid: A Proxy for this compound
Experimental studies on Asiatic Acid have demonstrated its anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways. Given the structural similarity, it is highly probable that this compound engages similar pathways.
| Signaling Pathway | Effect of Asiatic Acid | Potential Implication for this compound |
| NF-κB Pathway | Inhibits the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the p65 subunit. This leads to decreased transcription of pro-inflammatory genes. | Likely to inhibit the NF-κB pathway, reducing the expression of inflammatory mediators. |
| MAPK Pathway | Suppresses the phosphorylation of p38 MAPK and ERK1/2, key kinases in inflammatory signaling. | May attenuate inflammatory responses by modulating the MAPK cascade. |
| PI3K/Akt Pathway | Modulates the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and inflammation. | Could potentially regulate cellular processes linked to inflammation through the PI3K/Akt pathway. |
Proposed Experimental Protocols for Validation
To move beyond computational predictions and inferences from related compounds, a series of targeted experiments are required to validate the mechanism of action of this compound.
Cytokine Receptor Binding and Activity Assays
Objective: To experimentally confirm the binding of this compound to IL-1β, IL-6, and IL-4 receptors and to quantify its effect on their activity.
Methodology:
-
Cell Culture: Culture appropriate cell lines that express the target cytokine receptors (e.g., human synovial fibroblasts for IL-1β, HEK293 cells transfected with the IL-6 receptor, and T-helper cells for IL-4).
-
Cytokine Stimulation: Stimulate the cells with the respective recombinant human cytokines (IL-1β, IL-6) in the presence and absence of varying concentrations of this compound. For IL-4, co-incubate the cells with IL-4 and this compound.
-
Cytokine Quantification: Measure the production of downstream inflammatory markers using Enzyme-Linked Immunosorbent Assay (ELISA). For IL-1β and IL-6, this could be the measurement of secondary cytokines like IL-8 or TNF-α. For IL-4, the expression of IL-4-inducible genes can be quantified by RT-qPCR.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the inhibition of IL-1β and IL-6 signaling, and the half-maximal effective concentration (EC50) for the enhancement of IL-4 signaling.
Analysis of Intracellular Signaling Pathways
Objective: To determine the effect of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways.
Methodology:
-
Cell Culture and Treatment: Use a suitable cell line, such as RAW 264.7 macrophages, and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of this compound.
-
Western Blot Analysis: Prepare cell lysates at different time points and perform western blotting to detect the phosphorylation status of key signaling proteins, including IκBα, p65 (for NF-κB), p38, ERK1/2 (for MAPK), and Akt (for PI3K/Akt).
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of NF-κB p65, treat cells as described above, fix, and stain with an anti-p65 antibody. Analyze the subcellular localization of p65 using a fluorescence microscope.
Antibacterial Activity Assessment
Objective: To quantify the antibacterial efficacy of this compound against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: Select a range of Gram-positive and Gram-negative bacteria relevant to human infections.
-
Minimum Inhibitory Concentration (MIC) Determination: Use the broth microdilution method to determine the MIC of this compound for each bacterial strain. This involves preparing serial dilutions of this compound in a 96-well plate and inoculating with a standardized bacterial suspension. The MIC is the lowest concentration that inhibits visible bacterial growth after a defined incubation period.
-
Minimum Bactericidal Concentration (MBC) Determination: To determine if the effect is bactericidal or bacteriostatic, subculture the contents of the wells from the MIC assay onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.
Visualizing the Mechanisms
To aid in the conceptualization of this compound's proposed mechanism and the experimental workflows for its validation, the following diagrams are provided.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for experimental validation of anti-inflammatory activity.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-inflammatory and antibacterial agent. While in silico data and comparative analysis with related compounds provide a strong theoretical framework for its mechanism of action, rigorous experimental validation is paramount. The protocols and workflows outlined in this guide offer a clear path for researchers to:
-
Confirm Receptor Interactions: Experimentally validate the binding of this compound to the receptors of IL-1β, IL-6, and IL-4.
-
Quantify Biological Activity: Determine the precise potency of this compound through IC50 and EC50 values for its immunomodulatory effects and MIC/MBC values for its antibacterial activity.
-
Elucidate Signaling Pathways: Unequivocally demonstrate the involvement of the NF-κB, MAPK, and PI3K/Akt pathways in the cellular response to this compound.
By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
A Comparative Analysis of the Antioxidant Activity of Terminolic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Terminolic acid, a naturally occurring pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. This guide provides a comparative analysis of the antioxidant activity of this compound and its isomers, supported by experimental data and detailed methodologies. While direct comparative studies on all isomers of this compound are limited, this guide draws upon research on structurally similar triterpenoids to infer structure-activity relationships and potential mechanisms of action.
Quantitative Analysis of Antioxidant Activity
Direct comparative data on the antioxidant activity of this compound and its specific isomers is scarce in publicly available literature. However, valuable insights can be drawn from studies on the structurally similar triterpenoid isomers, ursolic acid and oleanolic acid. This compound is an oleanane-type triterpenoid, similar to oleanolic acid. Its isomers may include ursane-type structures, analogous to ursolic acid. The primary difference between these two types of isomers lies in the position of a methyl group on the E-ring of the molecule.
The following table summarizes the comparative antioxidant activity of oleanolic acid and ursolic acid from a study, which can serve as a predictive model for the potential differences between this compound and its isomers. The data suggests that oleanane-type triterpenoids (like oleanolic acid and, by extension, this compound) may exhibit slightly higher antioxidant activity in certain assays compared to their ursane-type counterparts.[1]
| Compound | Assay | IC50 (µg/mL) | Reference |
| Oleanolic Acid | Superoxide Radical Scavenging | 50.5% inhibition at 10 µM | [2] |
| Ursolic Acid | Superoxide Radical Scavenging | 33.5% inhibition at 10 µM | [2] |
| Oleanolic Acid | Ferrous Ion Chelating | 21.3% inhibition at 10 µM | [2] |
| Ursolic Acid | Ferrous Ion Chelating | 34.2% inhibition at 10 µM | [2] |
| Oleanolic Acid | Xanthine Oxidase Inhibition | 48.6% inhibition at 10 µM | [2] |
| Ursolic Acid | Xanthine Oxidase Inhibition | 37.4% inhibition at 10 µM | [2] |
Note: A lower IC50 value indicates a higher antioxidant activity. The data for oleanolic and ursolic acids are presented as percentage inhibition at a specific concentration as reported in the source.
Experimental Protocols
The antioxidant activities of this compound and its isomers are typically evaluated using a variety of in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Methodology:
-
A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound or its isomers) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation period (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate.
Signaling Pathways and Mechanism of Action
While direct evidence for this compound is still emerging, studies on structurally related triterpenoids, such as oleanolic acid, strongly suggest that their antioxidant effects are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3][4]
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators (like certain triterpenoids), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription and the subsequent production of antioxidant enzymes. These enzymes play a vital role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Caption: The Nrf2/HO-1 signaling pathway activated by this compound and its isomers.
Experimental Workflow for Antioxidant Assays
The general workflow for assessing the antioxidant activity of this compound and its isomers using in vitro assays is depicted below. This process involves sample preparation, execution of the specific antioxidant assay, data acquisition, and analysis to determine the antioxidant capacity.
Caption: A generalized workflow for in vitro antioxidant activity assessment.
Conclusion
This compound and its isomers represent a promising class of natural compounds with significant antioxidant potential. While direct comparative studies are still needed, evidence from structurally related triterpenoids suggests that subtle differences in their isomeric structures, such as the orientation of methyl groups, can influence their antioxidant efficacy. The activation of the Nrf2/HO-1 signaling pathway appears to be a key mechanism underlying their protective effects against oxidative stress. Further research focusing on the direct comparison of this compound isomers and their specific interactions with cellular signaling pathways will be crucial for the development of novel antioxidant-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Assessing the Synergistic Potential of Terminolic Acid and its Analogs with Chemotherapeutic Agents
A Comparative Guide for Researchers and Drug Development Professionals
The exploration of natural compounds to enhance the efficacy of conventional cancer therapies is a burgeoning field of research. Pentacyclic triterpenoids, such as Terminolic Acid, have garnered significant attention for their potential anticancer properties. While direct evidence for the synergistic effects of this compound is still emerging, extensive research on its structural analog, Asiatic Acid, provides valuable insights into the potential combinatorial benefits of this class of compounds. Both this compound and Asiatic Acid are major constituents of medicinal plants like Terminalia arjuna and Centella asiatica.[1][2][3] This guide assesses the synergistic effects of these triterpenoids with standard chemotherapeutic agents, presenting experimental data, detailed protocols, and visualizations of the underlying molecular pathways to inform future research and drug development.
Quantitative Assessment of Synergistic Interactions
The synergistic effect of a combination of therapeutic agents can be quantified using the Combination Index (CI), as described by the Chou-Talalay method.[4][5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5][6] The following table summarizes the synergistic effects observed in studies combining Asiatic Acid with the chemotherapeutic agents cisplatin and doxorubicin.
| Compound Combination | Cancer Cell Line | Effect | Combination Index (CI) | Reference |
| Asiatic Acid + Cisplatin | A549/DDP (Cisplatin-resistant NSCLC) | Re-sensitization to Cisplatin | Not explicitly quantified, but synergistic effect implied | [7] |
| Asiatic Acid + Cisplatin | NPC-039 & NPC-BM (Cisplatin-resistant Nasopharyngeal Carcinoma) | Increased Cytotoxicity | Not explicitly quantified, but synergistic effect implied | [8][9] |
| Madecassic Acid + Doxorubicin | Cardiomyocytes (Protective Effect) | Attenuation of Doxorubicin-induced cardiotoxicity | Not a synergy study, but demonstrates beneficial combination | [10] |
| Chebulagic Acid (from Terminalia chebula) + Doxorubicin | HepG2 (Hepatocellular Carcinoma) | Strong Synergism | CI < 1 (strong synergistic interaction) | [11] |
Experimental Protocols
A standardized approach is crucial for evaluating the synergistic effects of drug combinations. The following outlines a general experimental workflow and the protocol for the widely used MTT assay to determine cell viability.
General Experimental Workflow for Synergy Analysis
The following diagram illustrates a typical workflow for assessing the synergistic effects of a natural compound like this compound or Asiatic Acid with a conventional chemotherapeutic agent.
A typical workflow for assessing synergistic drug effects.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (or its analog), the chemotherapeutic agent, and their combinations. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. This data can then be used to determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each agent and subsequently calculate the Combination Index.[13]
Signaling Pathways Implicated in Synergistic Effects
The synergistic and protective effects of Asiatic Acid in combination with chemotherapeutic agents are attributed to its modulation of various signaling pathways involved in cell survival, proliferation, and drug resistance.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Asiatic Acid has been shown to inhibit this pathway, leading to decreased cancer cell viability.[15] When combined with chemotherapeutic agents, this inhibition can potentiate their cytotoxic effects.
Inhibition of the PI3K/Akt/mTOR pathway by Asiatic Acid.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis.[8][9] Asiatic Acid has been observed to induce apoptosis in cisplatin-resistant cancer cells through the phosphorylation of p38 MAPK.[8][9] This suggests that in combination with cisplatin, Asiatic Acid can help overcome drug resistance by activating apoptotic pathways.
Activation of the p38 MAPK pathway by Asiatic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academicstrive.com [academicstrive.com]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Asiatic acid re-sensitizes multidrug-resistant A549/DDP cells to cisplatin by down regulating long non-coding RNA metastasis associated lung adenocarcinoma transcript 1/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Asiatic Acid, Extracted from Centella asiatica and Induces Apoptosis Pathway through the Phosphorylation p38 Mitogen-Activated Protein Kinase in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dual functions of the pentacyclic triterpenoid madecassic acid in ameliorating doxorubicin-induced cardiotoxicity and enhancing the antitumor efficacy of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chebulagic acid synergizes the cytotoxicity of doxorubicin in human hepatocellular carcinoma through COX-2 dependant modulation of MDR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Terminolic Acid: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of Terminolic Acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Hazard Identification and Data Summary
This compound is an organic acid that is harmful if swallowed and poses a significant threat to aquatic ecosystems.[1] Proper handling and disposal are imperative to mitigate these risks.
Data Presentation: this compound Properties and Hazards
| Property | Data | Citation |
| CAS Number | 564-13-6 | [1] |
| Molecular Formula | C₃₀H₄₈O₆ | [1] |
| Molecular Weight | 504.70 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Procedural Guide for Disposal
The primary directive for this compound disposal is to treat it as hazardous chemical waste and transfer it to an approved waste disposal facility.[1] Do not dispose of this compound down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area or with an appropriate exhaust ventilation system to avoid dust or aerosol formation.[1]
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.
-
Store this compound waste separately from incompatible substances, especially strong bases, oxidizing agents, and reducing agents.[1][2][3]
-
Maintain separate waste containers for organic acids to avoid inadvertent mixing.[2][4]
Step 3: Waste Collection and Containerization
-
Collect waste in a designated, compatible container. The container must be corrosion-resistant, leak-proof, and have a securely closing lid.[4][5][6]
-
If reusing a container, ensure any previous labels are completely removed or defaced.
-
Immediately label the waste container with a "Hazardous Waste" label, clearly identifying the contents as "this compound Waste".[4]
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[7]
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.[1][5]
-
Ensure the storage area is secure and away from drains or water courses to prevent environmental release.[1]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company.[4][6][8]
-
Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]
Experimental Protocol: General Acid Neutralization (Optional Pre-Treatment)
Disclaimer: Neutralization is a potential pre-treatment for corrosive waste but may not be permitted or advisable for this compound due to its high aquatic toxicity.[1] This procedure should only be performed by trained personnel if approved by your institution's EH&S department and local regulations. The final neutralized solution must still be collected as hazardous waste.
Objective: To neutralize small quantities of acidic waste to a pH between 5.5 and 9.0 for safer handling before final disposal.[9]
Materials:
-
This compound waste solution
-
Weak base (e.g., sodium bicarbonate, sodium carbonate, or calcium hydroxide solution)[5][6][9]
-
Large beaker or container (at least 10 times the volume of the acid)
-
Ice bath
-
pH indicator strips or pH meter
-
Stir bar and stir plate
-
Appropriate PPE, including a face shield and safety goggles[9]
Procedure:
-
Perform the entire procedure inside a certified chemical fume hood behind a safety shield.[9]
-
Place the container with the acidic waste into an ice bath to dissipate heat generated during the reaction.[9]
-
Slowly and carefully add the weak base to the stirring acid solution. Always add the base to the acid, not the other way around. [9]
-
Monitor the pH of the solution frequently.
-
Continue adding the base in small increments until the pH is stable between 5.5 and 9.0.[9]
-
Once neutralized, collect the solution in a properly labeled hazardous waste container for disposal through a certified facility.
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with an inert, finely-powdered, liquid-binding material such as diatomite, sand, or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the spilled material and absorbent into a designated, labeled container for hazardous waste.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol, followed by a detergent solution and clean water.[1][4]
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to the procedures outlined in Section 2.[1]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|564-13-6|MSDS [dcchemicals.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Terminolic Acid
Essential Safety and Handling Guide for Terminolic Acid
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been fully investigated.[1][2] This guide is based on available safety data and general best practices for handling potentially hazardous chemicals. Always consult the most recent Safety Data Sheet (SDS) and your institution's safety protocols before handling this substance.
This compound is a pentacyclic triterpene glycoside that has demonstrated antibacterial properties.[3] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1][2]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1][4][5] | Protects against splashes and aerosols. Standard prescription glasses are not sufficient.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][6] | Inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Body Protection | Impervious clothing, such as a lab coat or a chemical-resistant suit.[1][4] | Long pants and closed-toe shoes are required.[6] An apron may be necessary for larger quantities.[6] |
| Respiratory Protection | A suitable respirator (e.g., NIOSH/MSHA approved).[1][5] | Required when engineering controls are insufficient or when handling the powder form to avoid dust inhalation.[1][2] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound.
Experimental Workflow: Handling and Storage
All work with this compound should be conducted in a well-ventilated area, preferably within a fume hood.[4][6] An eyewash station and safety shower must be readily accessible.[1][5]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][7]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][8]
Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[6] Prepare the workspace within a fume hood, placing absorbent pads on the work surface.
-
Dispensing: When weighing or transferring the substance, avoid the formation of dust and aerosols.[1]
-
Post-Handling: After use, thoroughly wash hands and any exposed skin.[1][7] Decontaminate all surfaces and equipment.[1]
First Aid and Emergency Procedures
In case of exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] If irritation persists, seek medical advice.[5][7]
-
Inhalation: Move the individual to fresh air immediately.[1][7] If breathing is difficult, provide respiratory support and seek medical attention.[1][5]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[5] Call a poison center or physician for guidance.[1]
Spill Response:
-
Small Spills (<1 L): Evacuate the immediate area.[1] Wearing full PPE, absorb the spill with an inert, non-combustible material like diatomite or a universal binder.[1] Collect the waste in a sealed container for proper disposal.[4]
-
Large Spills (>1 L): Evacuate the laboratory, alert others, and contact your institution's emergency response team.[4][9]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and compatible container.[6]
-
Container Disposal: Do not reuse empty containers. They should be handled as hazardous waste.[2]
-
Regulatory Compliance: Dispose of all waste through an approved waste disposal plant, following all local and national regulations.[1][2][7] Avoid releasing the chemical into the environment.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound|564-13-6|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sop.mcmaster.ca [sop.mcmaster.ca]
- 7. media.laballey.com [media.laballey.com]
- 8. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 9. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
